4-Methylpiperazine-1-carbodithioate
Description
BenchChem offers high-quality 4-Methylpiperazine-1-carbodithioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylpiperazine-1-carbodithioate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methylpiperazine-1-carbodithioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S2/c1-7-2-4-8(5-3-7)6(9)10/h2-5H2,1H3,(H,9,10)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNARZDEJVFNSK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)[S-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N2S2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Methylpiperazine-1-carbodithioate CAS number and molecular weight
[1][2]
Executive Summary & Chemical Identity
4-Methylpiperazine-1-carbodithioate (often abbreviated as 4-MPipzcdt) is a versatile organosulfur scaffold belonging to the dithiocarbamate class. Unlike many unstable dithiocarbamic acids, the 4-methylpiperazine derivative exhibits remarkable stability in specific forms, making it a critical intermediate in the synthesis of metal-based radiopharmaceuticals, RAFT polymerization agents, and novel anticancer candidates (e.g., TM208).
This guide delineates the physicochemical properties, synthesis protocols, and application vectors for the three primary forms of this entity: the Free Acid , the Sodium Salt , and the Methyl Ester .
Core Chemical Data Table
| Chemical Entity | CAS Number | Molecular Weight | Molecular Formula | Physical State |
| Sodium 4-methylpiperazine-1-carbodithioate | 5712-49-2 | 198.28 g/mol | White/Pale Yellow Solid | |
| 4-Methylpiperazine-1-carbodithioic acid | 17374-18-4 | 176.30 g/mol | Crystalline Solid (Unusually Stable) | |
| Methyl 4-methylpiperazine-1-carbodithioate | 98428-90-1 | 190.33 g/mol | Solid / Oil |
Key Structural Identifier (SMILES - Sodium Salt): CN1CCN(CC1)C(=S)[S-].[Na+]
Synthesis & Experimental Protocols
Expertise Note: Dithiocarbamate synthesis is exothermic.[1] Temperature control (<10°C) is critical to prevent the formation of thiourea byproducts (decomposition).
Protocol A: Synthesis of Sodium 4-Methylpiperazine-1-carbodithioate
This protocol yields the sodium salt, the primary precursor for metal complexation and esterification.
Reagents:
-
1-Methylpiperazine (1.0 eq)
-
Carbon Disulfide (
) (1.0 eq) -
Sodium Hydroxide (NaOH) (1.0 eq)
-
Ethanol (Absolute)
-
Diethyl Ether (for washing)[2]
Step-by-Step Methodology:
-
Preparation: Dissolve 1-methylpiperazine (e.g., 100 mmol) in absolute ethanol (50 mL) in a round-bottom flask.
-
Cooling: Submerge the flask in an ice-water bath to maintain internal temperature between 0–5°C.
-
Addition: Add
(100 mmol) dropwise over 20 minutes with vigorous stirring. Caution: is highly flammable and toxic. -
Salt Formation: Dissolve NaOH (100 mmol) in a minimum volume of water (approx. 5–10 mL) and add dropwise to the reaction mixture.
-
Crystallization: Stir for 2–3 hours at room temperature. A white to pale-yellow precipitate will form.
-
Purification: Filter the solid under vacuum. Wash sequentially with cold ethanol (
mL) and diethyl ether ( mL) to remove unreacted amines. -
Drying: Dry in a vacuum desiccator over
.
Validation:
-
IR Spectrum: Look for the "thioureide" band (
) at and at .
Protocol B: Metal Complexation (General Procedure for Zn/Cu/Ni)
Dithiocarbamates are potent bidentate ligands (S,S'-coordination).
-
Dissolution: Dissolve the Sodium Salt (Protocol A) in distilled water.
-
Metal Addition: Add a stoichiometric amount (1:2 metal:ligand ratio for divalent ions) of the metal salt (e.g.,
, ) dissolved in water. -
Precipitation: Immediate precipitation of the metal complex occurs.
-
Isolation: Stir for 30 minutes, filter, wash with water, and dry.
Mechanism of Action & Applications
The pharmacological utility of 4-methylpiperazine-1-carbodithioate stems from two distinct moieties: the piperazine ring (improving solubility and bioavailability) and the dithiocarbamate group (metal chelation and sulfhydryl reactivity).
Biological Mechanisms
-
Metal Chelation & Proteasome Inhibition:
-
The dithiocarbamate moiety chelates biological copper (
) in tumor tissues. The resulting complex can inhibit the 26S proteasome, leading to the accumulation of ubiquitinated proteins and apoptosis in cancer cells (similar to Disulfiram).
-
-
ROS Generation:
-
Dithiocarbamate complexes can catalyze the formation of Reactive Oxygen Species (ROS), overwhelming the antioxidant defenses of cancer cells or pathogens.
-
-
Enzyme Inhibition:
-
Derivatives (e.g., esters) have shown non-competitive inhibition of
-glucosidase, marking them as potential antidiabetic agents.
-
Key Drug Candidates
-
TM208: An ester derivative (3-cyano-3,3-diphenylpropyl 4-methylpiperazine-1-carbodithioate) has demonstrated significant anticancer activity against human hepatoma cells, functioning as a multi-drug resistance (MDR) reversal agent.
Visualization of Pathways
Diagram 1: Synthesis & Reactivity Flow
This diagram illustrates the conversion of the amine precursor into the salt, acid, and metal complex forms.
Caption: Synthetic pathways converting N-methylpiperazine to active dithiocarbamate scaffolds.
Diagram 2: Biological Mechanism of Action
Visualizing how the scaffold interacts with cellular targets to induce apoptosis.
Caption: Mechanism of Action: Metal chelation leading to proteasome inhibition and ROS-mediated apoptosis.
References
-
Sigma-Aldrich. Sodium 4-methylpiperazine-1-carbodithioate Product Specification. Retrieved from
-
BenchChem. Sodium 4-Methylpiperazine-1-carbodithioate: A Comprehensive Technical Guide. Retrieved from
-
National Institutes of Health (PubChem). 4-Methylpiperazine-1-carbodithioic acid (Compound Summary). Retrieved from
-
Molaid Chemicals. 4-methylpiperazine-1-carbodithioic acid 3-cyano-3-(9-fluorenyl)propyl ester hydrochloride Properties. Retrieved from
-
ResearchGate. Thermochemistry of europium and dithiocarbamate complex (Citation of Acid CAS 17374-18-4). Retrieved from
-
IOSR Journal of Applied Chemistry. Synthesis And Physico-Chemical Investigations On Some Bis(Carbodithioato)Nitrosyl Complexes Of Cobalt(I). Retrieved from
Thermodynamic Stability and Coordination Dynamics of Piperazine-Based Dithiocarbamates: A Technical Guide
Executive Summary
As a Senior Application Scientist specializing in coordination chemistry and ligand design, I frequently encounter challenges regarding the stability and handling of dithiocarbamates (DTCs). Piperazine-based dithiocarbamates represent a highly versatile class of chelating agents, widely applied in heavy metal remediation, MRI contrast agent development, and agricultural formulations. However, their thermodynamic and kinetic stability profiles are highly dependent on pH, solvent conditions, and the intrinsic conformational energetics of the piperazine ring. This whitepaper elucidates the causality behind these stability metrics and provides self-validating experimental protocols for their synthesis and kinetic evaluation.
Structural Thermodynamics of the Piperazine-Dithiocarbamate Motif
The stability of piperazine-based DTCs is fundamentally rooted in the stereochemistry of the piperazine ring and the electronic delocalization across the dithiocarbamate moiety.
-
Conformational Energetics : The piperazine backbone predominantly adopts a chair conformation, which exhibits a thermodynamic stability that is 17.2 kJ/mol higher than the readily convertible boat conformation[1]. This structural rigidity minimizes steric clashes when the molecule acts as a ligand, providing a stable pre-organized geometry for metal coordination.
-
Electronic Resonance : The dithiocarbamate group features a partial double-bond character between the nitrogen and the carbon of the
moiety. The cyclic nature of the piperazine ring enhances the electron-donating capacity of the nitrogen atom, which in turn increases the negative partial charge on the sulfur atoms[2]. This resonance stabilization is critical for the bidentate coordination of transition metals.
Degradation Kinetics and pH-Dependent Stability
A critical misconception in DTC chemistry is conflating thermodynamic stability (formation constants) with kinetic stability (degradation rates). Ultimately, a complex is deemed stable or unstable primarily based on its thermodynamic stability, but its kinetic lifetime dictates its practical utility in aqueous environments[3].
-
Acid-Catalyzed Decomposition : In acidic environments, free dithiocarbamic acids are highly unstable. The decomposition follows first-order kinetics, where the protonation of the sulfur atom leads to the rapid cleavage of the C-N bond, releasing carbon disulfide (
) and the protonated piperazinium ion.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Cyclic vs. Linear Stability : While linear dialkyldithiocarbamates (e.g., diethyldithiocarbamate) exhibit extreme instability at low pH (with a half-life of approximately 0.3 seconds at pH 2), cyclic derivatives like piperazine and pyrrolidine dithiocarbamates are significantly more stable[4]. The cyclic constraint reduces the steric strain on the C-N bond during protonation, while the inductive effects of the ring carbon atoms stabilize the resulting ammonium ion, influencing the polarity of the S–H bond[4].
pH-dependent degradation pathway of piperazine-dithiocarbamates.
Thermodynamic Stability of Metal-DTC Complexes
When piperazine-DTCs coordinate to transition metals (e.g., Cu(II), Pd(II), Ru(II)), the resulting supramolecular complexes exhibit exceptional thermodynamic stability. Dithiocarbamates are well known for their ability to coordinate through one or both sulfur atoms to form highly stable complexes[5].
-
Formation Constants (
) : The thermodynamic stability of these complexes is driven by the chelate effect and the high affinity of soft sulfur donors for transition metals. High stability constants make these complexes challenging to displace, which is why they are highly effective in heavy metal remediation from wastewater[3]. -
Bite Angle : Piperazine-DTCs act as bidentate ligands with a remarkably small bite angle of approximately 2.8–2.9 Å[1]. This compact bite angle allows them to stabilize metals in unusually high or low oxidation states without inducing severe geometric distortion[1].
-
Rigidity in Applications : In the design of MRI contrast agents (e.g., Gd-DO3A-DTC), the rigidity of the dithiocarbamate-piperazine linker limits rotational freedom. This structural restriction directly enhances the relaxivity and thermodynamic stability of the complex under physiological conditions[6].
Quantitative Data Summaries
To facilitate comparative analysis, the thermodynamic and structural parameters of piperazine-based DTCs versus standard linear DTCs are summarized below.
| Parameter | Piperazine-DTCs | Linear Dialkyl-DTCs (e.g., Diethyl) | Causality / Structural Driver |
| Conformational Stability | High (+17.2 kJ/mol chair form) | Low (Flexible aliphatic chains) | Cyclic rigidity minimizes steric strain and pre-organizes the ligand[1]. |
| Kinetic Stability (Low pH) | Moderate (Measurable half-life) | Extremely Low ( | Ring inductive effects stabilize the C-N bond against cleavage. |
| Metal Complex Bite Angle | The sulfur-sulfur distance remains consistent across the DTC class[1]. | ||
| Storage Stability (Solid) | Indefinite (as alkali salts) | Indefinite (as alkali salts) | Once formed, solid DTC alkali salts are stable in air. |
| Rotational Freedom | Restricted | High | Piperazine linker limits rotation, enhancing MRI relaxivity[6]. |
Experimental Protocols: Synthesis and Kinetic Evaluation
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The synthesis relies on strict thermal control to prevent premature
Self-validating workflow for the synthesis and kinetic evaluation of DTCs.
Protocol A: In Situ Synthesis of Sodium Piperazine-1-Carbodithioate
Objective : Synthesize a thermodynamically stable sodium salt of piperazine-DTC.
-
Reagent Preparation : Dissolve 0.1 mol of piperazine in 50 mL of absolute ethanol. Add 0.1 mol of NaOH dissolved in 10 mL of deionized water.
-
Causality: Ethanol provides a protic environment that solubilizes the amine while allowing the resulting highly polar sodium salt to precipitate, driving the reaction forward via Le Chatelier's principle.
-
-
Temperature Control : Transfer the flask to an ice-water bath and allow the mixture to equilibrate to 0–5 °C.
-
Causality: The nucleophilic attack of the amine on
is highly exothermic. Low temperatures prevent the thermal degradation of the forming dithiocarbamate and the volatilization of (boiling point 46 °C).
-
-
Addition : Slowly add 0.1 mol of carbon disulfide (
) dropwise over 30 minutes under vigorous magnetic stirring.-
Self-Validation: The solution will transition from colorless to a milky white/yellowish suspension, indicating successful salt formation.
-
-
Isolation : Stir for an additional 2 hours at room temperature. Isolate the precipitate via vacuum filtration.
-
Purification : Wash the crude product with cold diethyl ether and dry under vacuum over anhydrous
.-
Causality: Ether selectively dissolves unreacted
and organic impurities without solubilizing the highly polar DTC salt. The resulting salt is stable indefinitely when stored in a desiccator at room temperature.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
Protocol B: UV-Vis Spectrophotometric Determination of Degradation Kinetics
Objective : Quantify the kinetic stability (half-life) of the synthesized DTC at varying pH levels.
-
Buffer Preparation : Prepare a series of 0.1 M universal buffers ranging from pH 2.0 to 8.0.
-
Baseline Establishment : Record the UV-Vis baseline of the buffer at 25 °C.
-
Sample Injection : Inject a concentrated aqueous stock of piperazine-DTC into the cuvette to achieve a final concentration of
M. Rapid mixing is essential.-
Causality: Injecting a concentrated stock into a large volume of buffer ensures the pH remains perfectly stable during the degradation process, preventing auto-catalytic pH shifts caused by the release of basic amines.
-
-
Kinetic Monitoring : Immediately monitor the absorbance decay of the primary thiocarbonyl (
) transition band at ~280 nm.-
Causality: This wavelength provides a direct, interference-free measurement of the intact dithiocarbamate concentration.
-
-
Data Analysis : Plot
versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( ).-
Self-Validation: The presence of an isosbestic point in the overlaid spectra confirms a direct
conversion without the buildup of stable intermediates.
-
References
-
Thermal degradation of ligand and its complexes - ResearchGate. 1
-
Remediation of heavy metal complexes from water and wastewater: a comprehensive review of commonly used methods - IWA Publishing. 3
-
Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20th century - Arabian Journal of Chemistry. 4
-
Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing). 7
-
Metallostar Assemblies Based On Dithiocarbamates For Use As MRI Contrast Agents - Scribd. 6
-
Synthesis, X-ray crystal structures and anticancer studies of four Pd(II) dithiocarbamate complexes - Arabian Journal of Chemistry. 5
-
Dithiocarbamate-Based Self-Assembled Monolayers – The Preparation Method Has a Crucial Impact on Structure and Stability - ACS Publications. 2
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iwaponline.com [iwaponline.com]
- 4. Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20<sup>th</sup> century - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis, X-ray crystal structures and anticancer studies of four Pd(II) dithiocarbamate complexes - Arabian Journal of Chemistry [arabjchem.org]
- 6. scribd.com [scribd.com]
- 7. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
Biological activity of 4-Methylpiperazine-1-carbodithioate derivatives
An In-depth Technical Guide to the Biological Activity of 4-Methylpiperazine-1-carbodithioate Derivatives
Authored by Gemini, Senior Application Scientist
Preamble: The Versatility of the Dithiocarbamate Scaffold
In the landscape of medicinal chemistry, the dithiocarbamate functional group represents a remarkably versatile scaffold. These organosulfur compounds, characterized by the NCS₂⁻ moiety, are potent metal-chelating agents, a property that underpins their diverse biological activities.[1] For decades, dithiocarbamates have been utilized as agricultural fungicides and vulcanization accelerators. More recently, their therapeutic potential has garnered significant attention, with derivatives being investigated for applications in cancer, infectious diseases, and neurodegenerative disorders.
This guide focuses on a specific, promising class: 4-methylpiperazine-1-carbodithioate derivatives . The incorporation of the 4-methylpiperazine ring influences the electronic and steric properties of the molecule, modulating its stability, reactivity, and, crucially, its biological efficacy.[2] We will explore the synthesis, multifaceted mechanisms of action, and key biological activities of these compounds, providing researchers and drug development professionals with a comprehensive technical overview grounded in experimental data and established protocols.
Part 1: Synthesis and Characterization
The foundation of any investigation into biological activity is the robust and reproducible synthesis of the target compounds. The parent ligand, sodium 4-methylpiperazine-1-carbodithioate, is readily synthesized from commercially available starting materials.[2]
Synthesis of Sodium 4-Methylpiperazine-1-carbodithioate
The synthesis involves a nucleophilic addition of 1-methylpiperazine to carbon disulfide, followed by salt formation with sodium hydroxide. The reaction is typically performed at low temperatures to control its exothermic nature.[1][2]
-
Preparation: In a round-bottom flask placed in an ice bath, dissolve 1-methylpiperazine (0.1 mol) in 50 mL of ethanol.
-
Addition of CS₂: While stirring vigorously, slowly add carbon disulfide (0.1 mol) dropwise to the solution. Causality: The slow addition and low temperature (<10°C) are critical to manage the exothermic reaction and prevent the formation of unwanted byproducts.
-
Stirring: Continue stirring the reaction mixture in the ice bath for 2-3 hours to ensure the complete formation of the dithiocarbamic acid intermediate.
-
Salt Formation: Prepare a solution of sodium hydroxide (0.1 mol) in 20 mL of water. Add this solution dropwise to the reaction mixture. A white precipitate of sodium 4-methylpiperazine-1-carbodithioate will form.
-
Completion: Continue stirring for an additional hour at room temperature.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid sequentially with cold ethanol and then diethyl ether to remove unreacted starting materials and impurities.
-
Drying: Dry the final product in a vacuum desiccator over anhydrous calcium chloride to yield the monohydrate salt.
Caption: Workflow for the synthesis of Sodium 4-Methylpiperazine-1-carbodithioate.
Synthesis of Transition Metal Complexes
A primary driver of the biological activity of dithiocarbamates is their ability to form stable complexes with transition metals like copper (Cu), zinc (Zn), cobalt (Co), and manganese (Mn).[1][3] These complexes can be readily synthesized by reacting the sodium salt of the ligand with a corresponding metal salt.[2]
-
Ligand Solution: Dissolve sodium 4-methylpiperazine-1-carbodithioate in water or ethanol.
-
Metal Salt Solution: In a separate flask, dissolve the chosen transition metal(II) salt (e.g., CuCl₂, ZnSO₄) in the same solvent.
-
Reaction: Add the ligand solution dropwise to the stirred metal salt solution at room temperature. A typical molar ratio is 2:1 (ligand:metal). A colored precipitate of the metal complex will form.
-
Completion: Stir the mixture for 1-2 hours to ensure the reaction goes to completion.
-
Isolation & Washing: Collect the precipitate by filtration, wash with the reaction solvent, and then with a volatile organic solvent like diethyl ether.
-
Drying: Dry the final complex in a vacuum desiccator.
Part 2: Anticancer Activity
The most extensively studied biological activity of dithiocarbamate derivatives is their potential as anticancer agents.[2] Compounds based on the 4-methylpiperazine-1-carbodithioate scaffold have demonstrated potent antiproliferative and pro-apoptotic effects across a range of cancer cell lines.[4][5]
Mechanism of Action
The anticancer effect is not attributed to a single target but rather to a multi-pronged attack on cancer cell homeostasis.[1]
-
Metal Chelation & Proteasome Inhibition: Dithiocarbamates are potent chelators of intracellular metal ions, particularly copper.[1] The resulting copper-dithiocarbamate complexes are powerful inhibitors of the 26S proteasome.[1] The proteasome is a critical cellular machine responsible for degrading damaged or unneeded proteins. Its inhibition in cancer cells leads to the accumulation of misfolded proteins and key cell cycle regulators (like p53 and p27), triggering endoplasmic reticulum stress and ultimately leading to apoptosis (programmed cell death).[1]
-
Induction of Oxidative Stress: By interfering with metal-dependent enzymes involved in redox balance, such as superoxide dismutase (SOD), these compounds can disrupt cellular redox homeostasis and increase the levels of reactive oxygen species (ROS), inducing oxidative stress that is toxic to cancer cells.[1]
-
DNA Interaction and Damage: Some derivatives and their metal complexes can interact directly with DNA, potentially through intercalation or groove binding.[1] This interaction can lead to DNA damage, which in turn activates cell cycle checkpoints (e.g., at the G2/M phase) and initiates apoptotic pathways.[1][5][6]
Caption: Proposed anticancer signaling pathway for DTC-Cu complexes.
Quantitative Data: In Vitro Cytotoxicity
The potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
| Compound Class/Derivative | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) | HCT-116 (Colorectal) IC₅₀ (µM) | Reference |
| 2,4-Diaminoquinazoline deriv. (8f) | 1.58 | 2.27 | 1.93 | 1.86 | [4][5] |
| 2,4-Diaminoquinazoline deriv. (8m) | 1.84 | 3.27 | 2.56 | 2.05 | [4][5] |
| 2,4-Diaminoquinazoline deriv. (8q) | 1.47 | 4.68 | 2.31 | 1.92 | [4][5] |
| Cisplatin (Reference Drug) | 9.8 | 12.5 | 6.4 | - | [4] |
| Dithiocarbamate-Cu Complex (1c) | - | - | - | - | [7] |
| Compound 1c, a copper(II) dithiocarbamate complex, showed an IC₅₀ of 7.1 µM against Dalton's Lymphoma (DL) cells.[7] |
Experimental Protocols for Anticancer Screening
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT-116) into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well. Allow them to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well. Incubate for 3-4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for in vitro anticancer screening using the MTT assay.
Part 3: Antimicrobial Activity
Metal complexes of 4-methylpiperazine-1-carbodithioate have demonstrated significant activity against a range of pathogenic microbes, including both bacteria and fungi.[3] The mechanism is believed to involve the inhibition of essential microbial enzymes and disruption of cellular integrity.[2]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Metal Complex | C. albicans MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | S. aureus MIC (µg/mL) | Reference |
| [Mn(4-MPipzcdt)₂(phen)] | <8 | 32 | >512 | 128 | [3] |
| [Co(4-MPipzcdt)₂(phen)] | 128 | 32 | 32 | 128 | [3] |
| [Co(4-MPipzcdt)(phen)₂]Cl | 8 | 16 | 16 | 64 | [3] |
| [Zn(4-MPipzcdt)₂(phen)] | >512 | >512 | >512 | 256 | [3] |
| (phen = 1,10-phenanthroline) |
Experimental Protocol for Antimicrobial Screening
This method is a gold standard for quantitatively measuring in vitro antimicrobial activity.[8][9]
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension in the growth medium to achieve the final target inoculum density (e.g., ~5 x 10⁵ CFU/mL for bacteria).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 18-24 hours for bacteria).[8]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
Part 4: Other Biological Activities
Beyond anticancer and antimicrobial effects, these derivatives show promise in other therapeutic areas.
Anthelmintic Activity
While direct studies on 4-methylpiperazine-1-carbodithioate are limited, piperazine itself is a known anthelmintic agent.[10] Therefore, its derivatives are logical candidates for anthelmintic screening. A general protocol for in vivo testing is provided below.
This protocol is a model for how one would test the efficacy against intestinal nematodes like pinworms (Aspiculuris tetraptera or Syphacia obvelata).
-
Animal Model: Use mice naturally or experimentally infected with the target helminth. Confirm infection via fecal egg counts or anal tape tests.[11][12]
-
Grouping: Randomly divide the infected mice into groups (n=5-6 per group):
-
Group I: Negative Control (infected, untreated, receives vehicle).
-
Group II-IV: Test Groups (treated with different doses of the test compound, e.g., 50, 100, 200 mg/kg).
-
Group V: Positive Control (treated with a standard anthelmintic drug like Albendazole).[12]
-
-
Treatment: Administer the compounds orally, once daily, for a set period (e.g., 3-5 days).[12]
-
Post-Treatment Monitoring: Collect feces daily and perform egg counts to determine the percent reduction in egg per gram (EPG).
-
Worm Burden Analysis: At the end of the treatment period, euthanize the mice. Harvest the intestines, and collect, identify, and count the adult worms.
-
Efficacy Calculation: Calculate the percentage reduction in worm burden for each treatment group compared to the negative control group.
Enzyme Inhibition: α-Glucosidase
Certain 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives have been identified as noncompetitive inhibitors of α-glucosidase.[13][14] This enzyme is involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes.[15]
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, α-glucosidase enzyme solution, and various concentrations of the test compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate solution, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation: Incubate the plate at 37°C for 20 minutes. Causality: The enzyme will hydrolyze pNPG to p-nitrophenol, which is yellow.
-
Stop Reaction: Terminate the reaction by adding a sodium carbonate (Na₂CO₃) solution.
-
Measurement: Measure the absorbance of the yellow p-nitrophenol at 405 nm using a microplate reader.
-
Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.
Conclusion and Future Outlook
4-Methylpiperazine-1-carbodithioate derivatives represent a class of compounds with significant and diverse biological activities. Their efficacy, particularly as anticancer and antimicrobial agents, is strongly linked to their ability to chelate and transport metal ions, leading to the disruption of critical cellular processes like proteasome function and redox homeostasis. The synthetic accessibility of the core ligand and the ease with which its properties can be tuned through derivatization or metal complexation make it an attractive scaffold for further drug development.
Future research should focus on elucidating detailed structure-activity relationships (SAR) to optimize potency and selectivity for specific targets. In vivo studies are crucial to validate the promising in vitro results, assessing not only efficacy but also the pharmacokinetic and toxicological profiles of lead compounds.[7][16][17] The exploration of these derivatives as enzyme inhibitors for metabolic diseases also presents a promising avenue for continued investigation.
References
- An In-depth Technical Guide on the Core Mechanism of Action of Sodium 4-Methylpiperazine-1-carbodithio
-
In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC. [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review - PMC. [Link]
-
Antimicrobial Susceptibility Testing - Apec.org. [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]
-
The different methods for in vitro antimicrobial susceptibility testing... - ResearchGate. [Link]
-
Synthesis of (4-Methylpiperazin-1-yl)carbodithioates and of their 1,3-Dithiolium Derivatives. [Link]
-
Antimicrobial and toxicological studies of some metal complexes of 4-methylpiperazine-1-carbodithioate and phenanthroline mixed ligands - PMC. [Link]
- Performance of Piperazine-1-Carbodithioate Derivatives in Cancer Cell Lines: A Compar
-
Antitumor effect of hydrochloride 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenyl-propyl ester. [Link]
- Application Notes and Protocols: Sodium 4-Methylpiperazine-1-carbodithioate in Coordin
-
The 4-(dimethylaminoalkyl)piperazine inhibitors of α-glucosidase: allosteric enzyme inhibition and identification of interacting chemical groups - PMC. [Link]
-
In vitro and in vivo anthelmintic efficacy of two pentacyclic triterpenoids, ursolic acid and betulinic acid against mice pinworm, Syphacia obvelata - PMC. [Link]
-
Sugar-Linked Diethyldithiocarbamate Derivatives: A Novel Class of Anticancer Agents. [Link]
-
Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies - MDPI. [Link]
-
Cytotoxicity, Pro-apoptotic Activity and in silico Studies of Dithiocarbamates and their Structure Based Design and SAR Studies - Bentham Science Publisher. [Link]
-
Synthesis and antiproliferative activity of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline - PubMed. [Link]
-
Anthelmintic Activity In Vivo of Epiisopiloturine against Juvenile and Adult Worms of Schistosoma mansoni - PLOS. [Link]
-
Structural insights and in vitro and in vivo anticancer evaluation of dithiocarbamate-based metal complexes against murine lymphoma - PubMed. [Link]
-
The Assessment of the Anthelmintic Activity of Laurus nobilis Extract in Mice Naturally Infected with Aspiculuris tetraptera - ARCC Journals. [Link]
-
In vitro and in vivo antitumor studies of potential anticancer agents of platinum(II) complexes of dicyclopentadiene and dithiocarbamates - Oxford Academic. [Link]
-
Synthesis and antiproliferative activity of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline. - ChEMBL. [Link]
-
Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI. [Link]
-
The Assessment of the Anthelmintic Activity of Laurus nobilis Extract in Mice Naturally Infected with Aspiculuris tetraptera - ResearchGate. [Link]
-
Synthesis And Physico-Chemical Investigations On Some Bis(Carbodithioato)Nitrosyl Complexes Of Cobalt(I) - IOSR Journal. [Link]
-
The 4-(dimethylaminoalkyl)piperazine inhibitors of α-glucosidase - TÜBİTAK Academic Journals. [Link]
-
The Impact of Incorporating Piperazine on Biological Activities of Benzazoles - IntechOpen. [Link]
-
Synthesis, characterization, single crystal XRD and biological screenings of organotin(IV) derivatives with 4-(2-hydroxyethyl)piperazine-1-carbodithioic acid - ResearchGate. [Link]
-
The structure and numbering scheme of 4-methyl-1-piperidine carbodithioic acid. [Link]
-
In vitro and in vivo anthelmintic activity of extracts from Artemisia parviflora and A. sieversiana - SciSpace. [Link]
-
Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation - Frontiers. [Link]
-
Synthesis of N'-(4-Methylpiperazine-1-carbonothioyl)picolino-hydrazonamide as An Antineoplastic Agent - ResearchGate. [Link]
- Application Notes and Protocols: Sodium 4-methylpiperazine-1-carbodithioate in Nanoparticle Synthesis - Benchchem.
-
Synthesis and Antimicrobial Activity of Piperazine Derivatives - ResearchGate. [Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]
-
Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed. [Link]
-
Antimicrobial Activity of Novel Piperazine Molecules - International Journal of Current Microbiology and Applied Sciences (IJCMAS). [Link]
-
Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review - Asian Pacific Journal of Health Sciences. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Antimicrobial and toxicological studies of some metal complexes of 4-methylpiperazine-1-carbodithioate and phenanthroline mixed ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and antiproliferative activity of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Document: Synthesis and antiproliferative activity of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline. (CHEMBL2385040... - ChEMBL [ebi.ac.uk]
- 7. Structural insights and in vitro and in vivo anticancer evaluation of dithiocarbamate-based metal complexes against murine lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apjhs.com [apjhs.com]
- 11. In vitro and in vivo anthelmintic efficacy of two pentacyclic triterpenoids, ursolic acid and betulinic acid against mice pinworm, Syphacia obvelata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Assessment of the Anthelmintic Activity of Laurus nobilis Extract in Mice Naturally Infected with Aspiculuris tetraptera [arccjournals.com]
- 13. The 4-(dimethylaminoalkyl)piperazine inhibitors of α-glucosidase: allosteric enzyme inhibition and identification of interacting chemical groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Coordination Chemistry of 4-Methylpiperazine-1-carbodithioate: Synthesis, Structure, and Biological Applications
Introduction to 4-Methylpiperazine-1-carbodithioate (4-MPipzcdt)
Dithiocarbamates are a highly versatile class of sulfur- and nitrogen-containing ligands renowned for their ability to form stable coordination complexes with a wide array of transition metals[1]. Among these, 4-methylpiperazine-1-carbodithioate (4-MPipzcdt) has emerged as a ligand of significant interest in both medicinal chemistry and materials science.
The structural incorporation of a 4-methylpiperazine moiety fundamentally alters the physicochemical profile of the dithiocarbamate core. The piperazine ring enhances the ligand's aqueous solubility and lipophilicity—critical parameters for cellular membrane permeability in biological applications[2]. As a bidentate chelating agent, 4-MPipzcdt coordinates to metal centers through its two sulfur atoms, generating complexes with tunable electronic, steric, and therapeutic properties[3].
Ligand Design and Synthesis
The foundational step in exploring this coordination chemistry is the synthesis of the alkali metal salt of the ligand, typically sodium 4-methylpiperazine-1-carbodithioate monohydrate.
Experimental Protocol 1: Synthesis of Sodium 4-MPipzcdt
The following protocol represents a self-validating system where temperature control and stoichiometric precision directly dictate product yield and purity[3].
-
Pre-cooling: Dissolve 0.1 mol of 1-methylpiperazine in 50 mL of absolute ethanol within a round-bottom flask. Submerge the flask in an ice bath to bring the internal temperature below 10 °C.
-
Electrophilic Addition: Slowly add 0.1 mol of carbon disulfide (CS₂) dropwise to the stirred solution.
-
Causality: The nucleophilic attack of the secondary amine on CS₂ is highly exothermic. Dropwise addition in an ice bath prevents thermal degradation of the intermediate dithiocarbamic acid and minimizes the formation of unwanted thiourea side products.
-
-
Deprotonation: Prepare a solution of 0.1 mol sodium hydroxide (NaOH) in 20 mL of distilled water. Add this dropwise to the reaction mixture, strictly maintaining the temperature below 10 °C.
-
Causality: NaOH acts as a base to deprotonate the unstable dithiocarbamic acid intermediate. This drives the chemical equilibrium forward, trapping the molecule as a stable, water-soluble sodium carbodithioate salt.
-
-
Isolation: Continue stirring for 2–3 hours. Filter the resulting white-to-pale-yellow precipitate, wash with cold diethyl ether to remove unreacted organic precursors, and dry under vacuum.
Workflow for synthesizing 4-MPipzcdt ligand and its transition metal complexes.
Coordination Chemistry and Structural Elucidation
Transition metal complexes of 4-MPipzcdt are typically synthesized via a straightforward precipitation reaction. The bidentate nature of the ligand allows it to form stable 4-membered chelate rings with metals such as Co(II), Ni(II), Cu(II), Zn(II), and Mn(II)[3][4].
Experimental Protocol 2: Synthesis of Transition Metal Complexes
-
Solvation: Dissolve the synthesized sodium 4-MPipzcdt in a suitable solvent (e.g., water or ethanol).
-
Metal Preparation: In a separate flask, dissolve the desired transition metal salt (e.g., NiCl₂·6H₂O or ZnCl₂) in the same solvent.
-
Complexation: Add the metal salt solution dropwise to the ligand solution under continuous stirring at room temperature. Maintain a strictly controlled 1:2 (Metal:Ligand) molar ratio for divalent metals[1].
-
Causality: Dropwise addition prevents localized supersaturation, ensuring the formation of a uniform, highly crystalline precipitate rather than an amorphous aggregate.
-
-
Purification: Stir for 1–2 hours to ensure reaction completion. Isolate the colored precipitate via vacuum filtration, wash extensively with distilled water and ethanol to remove spectator ions (e.g., NaCl), and dry.
Spectroscopic Validation
The structural integrity of the synthesized complexes is primarily validated through Fourier-Transform Infrared (FT-IR) spectroscopy. The shift in specific vibrational frequencies confirms the coordination geometry[1][3].
Table 1: Diagnostic Physicochemical & Spectroscopic Markers
| Property | Value / Shift | Diagnostic Significance |
| C-N Stretching (ν) | ~1480–1500 cm⁻¹ | The "thioureide band" indicates partial double-bond character, confirming electron delocalization from the piperazine nitrogen to the carbodithioate sulfur atoms. |
| C=S Stretching (ν) | ~950–1050 cm⁻¹ | A single, sharp peak in this region confirms symmetrical, bidentate coordination. A split peak would indicate asymmetrical or monodentate binding. |
| Molar Ratio (M:L) | 1:2 (Divalent), 1:3 (Trivalent) | Dictates the final coordination geometry (e.g., square planar for Pd(II), octahedral for Fe(III)). |
Biological Activity: Antimicrobial and Anticancer Mechanisms
The coordination of 4-MPipzcdt to transition metals significantly amplifies its biological efficacy. This phenomenon is often explained by Overton's concept and Tweedy's chelation theory, where complexation reduces the polarity of the metal ion, enhancing its lipophilicity and subsequent penetration through microbial or cancer cell lipid bilayers[4].
Antimicrobial Efficacy
Mixed-ligand complexes, particularly those incorporating 1,10-phenanthroline (phen) alongside 4-MPipzcdt, have demonstrated potent broad-spectrum antimicrobial activity. The synergistic effect of the S,S-donor dithiocarbamate and the N,N-donor phenanthroline creates highly lipophilic, cytotoxic agents[4].
Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of Mixed-Ligand Complexes [4]
| Compound | C. albicans | E. coli | S. aureus |
| [Mn(4-MPipzcdt)₂(phen)] | 8 | 32 | 64 |
| [Co(4-MPipzcdt)(phen)₂]Cl | 8 | 16 | >64 |
| [Zn(4-MPipzcdt)₂(phen)] | >64 | >64 | >64 |
| Free Ligand (4-MPipzcdtNa) | >128 | >128 | 128 |
Note: Lower MIC values indicate higher antimicrobial potency. Complexation clearly surmounts the activity of the free ligand.
Anticancer Mechanisms
Beyond antimicrobial applications, 4-MPipzcdt complexes exhibit targeted cytotoxicity against various cancer cell lines. The primary mechanism of action involves the inhibition of the cellular proteasome—a protein degradation machinery often overactive in malignancies[3]. Furthermore, these complexes induce the generation of Reactive Oxygen Species (ROS) and act as potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, ultimately triggering apoptosis[2].
Proposed anticancer signaling pathway mediated by 4-MPipzcdt metal complexes.
Advanced Material Applications: Single-Source Precursors for Nanoparticles
In materials science, metal-dithiocarbamate complexes serve as exceptional "single-source precursors" (SSPs) for the synthesis of metal sulfide nanoparticles. Because the precursor molecule already contains the pre-formed metal-sulfur bonds, it allows for precise stoichiometric control during nanoparticle nucleation[5].
Experimental Protocol 3: Synthesis of ZnS Nanoparticles via Thermolysis
Zinc sulfide (ZnS) nanoparticles, highly valued for bio-imaging and drug delivery, can be synthesized directly from the bis(4-methylpiperazine-1-carbodithioato)zinc(II) complex[5].
-
Reaction Setup: In a three-neck round-bottom flask equipped with a condenser and a thermocouple, disperse 0.5 g of the Zn(II)-4-MPipzcdt complex in 15 mL of technical grade oleylamine.
-
Causality: Oleylamine is strategically chosen as it acts simultaneously as a high-boiling solvent, a reducing agent, and a capping agent. It binds to the surface of the forming nanoparticles, preventing agglomeration and controlling the final crystallite size.
-
-
Atmospheric Control: Purge the system with high-purity Argon or Nitrogen gas for 15–20 minutes.
-
Causality: Removing oxygen is critical to prevent the oxidation of the sulfide species into unwanted zinc oxide (ZnO) or zinc sulfate (ZnSO₄) impurities.
-
-
Thermolysis: Heat the mixture to 230 °C under the inert atmosphere.
-
Causality: Reaching this thermal threshold triggers the decomposition of the dithiocarbamate ligand, breaking the C-S bonds and initiating the nucleation and subsequent growth of crystalline ZnS nanoparticles.
-
-
Isolation: Cool the mixture to room temperature. Add anhydrous ethanol (antisolvent) to precipitate the nanoparticles. Isolate via centrifugation, wash repeatedly with ethanol/hexane, and dry.
References
-
Antimicrobial and toxicological studies of some metal complexes of 4-methylpiperazine-1-carbodithioate and phenanthroline mixed ligands, PMC / National Institutes of Health,[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Antimicrobial and toxicological studies of some metal complexes of 4-methylpiperazine-1-carbodithioate and phenanthroline mixed ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Solubility Profile of Sodium 4-Methylpiperazine-1-carbodithioate in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of Sodium 4-Methylpiperazine-1-carbodithioate. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, presents a detailed protocol for its experimental determination, and discusses the implications of the compound's solubility profile in various organic solvents.
Introduction: The Significance of 4-Methylpiperazine-1-carbodithioate
Sodium 4-methylpiperazine-1-carbodithioate is a dithiocarbamate compound that has garnered interest in medicinal chemistry. Dithiocarbamates are a class of organosulfur compounds known for their metal-chelating properties and diverse biological activities, including potential anticancer and antimicrobial applications[1][2]. The inclusion of the 4-methylpiperazine moiety can influence the molecule's lipophilicity, and by extension, its pharmacokinetic and pharmacodynamic properties[1].
A thorough understanding of the solubility of this compound in various organic solvents is paramount for several stages of drug development, including:
-
Synthesis and Purification: Selecting appropriate solvents for reaction media and recrystallization.
-
Formulation: Developing suitable delivery systems for in vitro and in vivo studies.
-
Analytical Method Development: Choosing appropriate mobile phases for chromatographic analysis.
This guide will focus on the sodium salt form, as it is a common and more stable form of this dithiocarbamate[1].
Theoretical Framework: Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that a solute will dissolve best in a solvent that has a similar polarity. The overall solubility is a result of the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.
For Sodium 4-Methylpiperazine-1-carbodithioate, a salt, the solubility in organic solvents is influenced by:
-
Polarity of the Solvent: Polar solvents are generally better at solvating ions.
-
Dielectric Constant of the Solvent: Solvents with a high dielectric constant can better overcome the lattice energy of the salt.
-
Hydrogen Bonding Capacity: The ability of the solvent to act as a hydrogen bond donor or acceptor can impact solubility.
-
Temperature: Solubility is generally temperature-dependent.
Dithiocarbamates as a class can be challenging to analyze due to their limited stability in acidic conditions and low solubility in many common organic solvents[3][4]. Therefore, a systematic experimental approach is crucial to determine the solubility profile of Sodium 4-Methylpiperazine-1-carbodithioate.
Predicted Solubility and Selection of Solvents
To establish a comprehensive solubility profile, a range of organic solvents with varying polarities should be investigated. The following table outlines a suggested list of solvents for experimental determination.
| Solvent | Solvent Class | Predicted Solubility |
| Water | Polar Protic | High |
| Methanol | Polar Protic | Moderate to High |
| Ethanol | Polar Protic | Moderate to High |
| Isopropanol | Polar Protic | Moderate |
| Acetonitrile | Polar Aprotic | Low to Moderate |
| Acetone | Polar Aprotic | Low to Moderate |
-
Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | | Dimethylformamide (DMF) | Polar Aprotic | Moderate to High | | Tetrahydrofuran (THF) | Polar Aprotic | Low | | Dichloromethane (DCM) | Nonpolar | Very Low | | Toluene | Nonpolar | Very Low | | Hexane | Nonpolar | Very Low |
Experimental Protocol for Solubility Determination: The Equilibrium Solubility Method
The equilibrium solubility method is a reliable technique to determine the thermodynamic solubility of a compound. The following protocol provides a step-by-step guide for determining the solubility of Sodium 4-Methylpiperazine-1-carbodithioate.
4.1. Materials and Equipment
-
Sodium 4-Methylpiperazine-1-carbodithioate (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
4.2. Experimental Workflow
The following diagram illustrates the workflow for the equilibrium solubility determination.
Caption: Workflow for Equilibrium Solubility Determination.
4.3. Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
To a series of vials, add a precise volume (e.g., 1 mL) of each selected organic solvent.
-
Add an excess amount of Sodium 4-Methylpiperazine-1-carbodithioate to each vial to ensure that a saturated solution is formed and some solid remains undissolved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set at a specific temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for 24-48 hours with continuous agitation. This ensures that the dissolution process has reached equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, visually confirm the presence of undissolved solid at the bottom of each vial.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Analysis and Quantification:
-
Prepare a series of standard solutions of known concentrations of Sodium 4-Methylpiperazine-1-carbodithioate in a suitable solvent (one in which it is highly soluble, like water or DMSO).
-
Analyze the standard solutions and the filtered supernatant from each solvent using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.
-
Construct a calibration curve from the standard solutions.
-
Use the calibration curve to determine the concentration of Sodium 4-Methylpiperazine-1-carbodithioate in each of the saturated solutions.
-
4.4. Calculation of Solubility
The solubility is expressed as the concentration of the saturated solution. This can be reported in various units, such as:
-
mg/mL: (Concentration from calibration curve)
-
g/L: (mg/mL) x 1000
-
mol/L (Molarity): (g/L) / (Molecular Weight of the compound)
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Solubility of Sodium 4-Methylpiperazine-1-carbodithioate in Various Organic Solvents at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |
| Water | Experimental Value | Calculated Value | e.g., Very Soluble |
| Methanol | Experimental Value | Calculated Value | e.g., Soluble |
| Ethanol | Experimental Value | Calculated Value | e.g., Soluble |
| Isopropanol | Experimental Value | Calculated Value | e.g., Sparingly Soluble |
| Acetonitrile | Experimental Value | Calculated Value | e.g., Sparingly Soluble |
| Acetone | Experimental Value | Calculated Value | e.g., Slightly Soluble |
| Dimethyl Sulfoxide (DMSO) | Experimental Value | Calculated Value | e.g., Very Soluble |
| Dimethylformamide (DMF) | Experimental Value | Calculated Value | e.g., Soluble |
| Tetrahydrofuran (THF) | Experimental Value | Calculated Value | e.g., Slightly Soluble |
| Dichloromethane (DCM) | Experimental Value | Calculated Value | e.g., Insoluble |
| Toluene | Experimental Value | Calculated Value | e.g., Insoluble |
| Hexane | Experimental Value | Calculated Value | e.g., Insoluble |
(Note: The qualitative classification can be based on standard pharmacopeial definitions.)
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safety. Before undertaking any experimental work, the Safety Data Sheet (SDS) for Sodium 4-Methylpiperazine-1-carbodithioate and all organic solvents must be reviewed.
General Safety Precautions:
-
Always work in a well-ventilated area, preferably within a fume hood[5].
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves[5].
-
Avoid inhalation of dust and vapors[5].
-
Prevent contact with skin and eyes[5].
-
Handle flammable organic solvents with care and away from ignition sources.
Conclusion
The solubility profile of Sodium 4-Methylpiperazine-1-carbodithioate is a critical parameter that influences its application in research and drug development. This technical guide has provided a theoretical background and a detailed, practical protocol for the experimental determination of its solubility in a range of organic solvents. The systematic approach outlined herein will enable researchers to generate reliable and reproducible solubility data, which is essential for making informed decisions in synthesis, formulation, and analytical development.
References
- Sodium 4-Methylpiperazine-1-carbodithioate: A Comprehensive Technical Guide - Benchchem.
- Essential Safety and Logistics for Handling Sodium 4-Methylpiperazine-1-Carbodithioate - Benchchem.
-
Analytical Methods for Dithiocarbamate Detection - Encyclopedia.pub. Available at: [Link]
-
Synthesis of (4-Methylpiperazin-1-yl)carbodithioates and of their 1,3-Dithiolium Derivatives. Request PDF. Available at: [Link]
-
Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Available at: [Link]
-
Synthesis And Physico-Chemical Investigations On Some Bis(Carbodithioato)Nitrosyl Complexes Of Cobalt(I) - IOSR Journal. Available at: [Link]
-
PREPARATION, CHARACTERIZATION AND THERMAL DECOMPOSITION OF AMMONIUM SALTS OF DITHIOCARBAMIC ACIDS - AKJournals. Available at: [Link]
-
A review of the therapeutic properties of dithiocarbamates. - F1000Research. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A review of the therapeutic properties of... | F1000Research [f1000research.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: High-Yield Synthesis of Sodium 4-Methylpiperazine-1-carbodithioate
Executive Summary
This guide details the optimized protocol for synthesizing Sodium 4-methylpiperazine-1-carbodithioate , a critical dithiocarbamate ligand used extensively in coordination chemistry, pharmacological development, and materials science (specifically as a single-source precursor for ZnS nanoparticles).
The protocol utilizes a direct nucleophilic addition reaction between
Key Applications:
-
Chelating Ligand: Forms stable complexes with transition metals (Zn, Cu, Ni, Co) for biological screening (antimicrobial/anticancer).
-
Nanomaterial Precursor: Used in the thermolytic synthesis of metal sulfide quantum dots.
-
Organic Intermediate: Precursor for 1,3-dithiolium salts and functionalized pharmaceutical scaffolds.
Scientific Principles & Mechanism
The synthesis proceeds via the nucleophilic attack of the secondary amine of
The reaction is exothermic.[1] The addition of Sodium Hydroxide (NaOH) serves two purposes:
-
Deprotonation: It neutralizes the intermediate dithiocarbamic acid zwitterion.
-
Stabilization: It traps the product as the stable sodium salt, preventing the reversion to starting materials which can occur with the free acid form.
Reaction Scheme
Figure 1: Mechanistic pathway for the formation of the dithiocarbamate salt.
Materials & Equipment
Reagents
| Reagent | Purity | Role | Hazards |
| Substrate | Corrosive, Flammable | ||
| Carbon Disulfide ( | Reagent | Neurotoxic , Volatile, Extremely Flammable | |
| Sodium Hydroxide | Reagent Grade | Base | Corrosive |
| Ethanol | Absolute | Solvent | Flammable |
| Diethyl Ether | ACS Grade | Washing Agent | Flammable, Peroxide former |
Equipment
-
Reaction Vessel: 250 mL 3-neck round-bottom flask (RBF).
-
Temperature Control: Ice-water bath (
). -
Agitation: Magnetic stirrer with Teflon-coated stir bar.
-
Addition: Pressure-equalizing dropping funnel (for
). -
Filtration: Büchner funnel with vacuum flask.
Experimental Protocol
Safety Critical Warning:
Step 1: Reaction Setup
-
Equip the 250 mL 3-neck RBF with a dropping funnel, a thermometer, and a nitrogen inlet (optional but recommended to prevent oxidation).
-
Charge the flask with
-methylpiperazine (0.1 mol, 10.0 g) . -
Add 50 mL of absolute ethanol .
-
Place the flask in the ice-water bath and stir until the internal temperature reaches
.
Step 2: Addition of Carbon Disulfide[1][2]
-
Charge the dropping funnel with Carbon Disulfide (0.1 mol, 7.6 g / ~6.0 mL) .
-
Dropwise Addition: Add the
slowly over 30–45 minutes. -
A cream/pale-yellow color may develop, indicating the formation of the dithiocarbamic acid intermediate.
Step 3: Salt Formation
-
Prepare a solution of Sodium Hydroxide (0.1 mol, 4.0 g) dissolved in a minimum amount of water (approx. 5–10 mL) or ethanol (if solubility permits, though water is standard).
-
Add the NaOH solution dropwise to the cold reaction mixture.
-
Stirring: Maintain stirring in the ice bath for 2–3 hours. A thick white precipitate of Sodium 4-methylpiperazine-1-carbodithioate will form.
Step 4: Isolation and Purification
-
Filter the precipitate using vacuum filtration (Büchner funnel).
-
Wash 1: Wash the filter cake with cold ethanol (2 x 15 mL) to remove unreacted amine.
-
Wash 2: Wash with diethyl ether (2 x 15 mL) to remove trace water and facilitate drying.
-
Drying: Dry the solid in a vacuum desiccator over anhydrous Calcium Chloride (
) for 24 hours.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis and isolation of the ligand.
Characterization & Expected Results
| Parameter | Expected Result | Notes |
| Appearance | White to pale cream powder | Yellowing indicates oxidation or free |
| Yield | 80 – 90% | Losses usually occur during filtration if the solvent volume is too high. |
| Melting Point | > 250°C (Decomposes) | Typical for ionic dithiocarbamate salts. |
| Solubility | Soluble in Water, DMSO | Insoluble in Ether, Chloroform. |
| IR Spectroscopy | Diagnostic "thioureide" band indicates |
Validation Check:
Dissolve a small amount of product in water and add a drop of dilute
Troubleshooting & Expert Insights
-
Issue: Oiling Out.
-
Cause: Reaction temperature too high or insufficient solvent.
-
Solution: Cool the mixture to
and scratch the glass side with a rod to induce crystallization. Add a small volume of diethyl ether to the mixture.
-
-
Issue: Low Yield.
-
Cause: Product solubility in the ethanol/water mix.
-
Solution: Reduce the amount of water used to dissolve NaOH.[2] Alternatively, add excess diethyl ether to force precipitation before filtration.
-
-
Stability:
-
Dithiocarbamates are sensitive to acid. Ensure the final product is neutral or slightly basic. Store in a desiccator; moisture can cause hydrolysis back to the amine and
.
-
References
-
Kalia, S. B., et al. (2012).[2] Synthesis And Physico-Chemical Investigations On Some Bis(Carbodithioato)Nitrosyl Complexes Of Cobalt(I). IOSR Journal of Applied Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of (4-Methylpiperazin-1-yl)carbodithioates and of their 1,3-Dithiolium Derivatives. Retrieved from [Link]
Sources
Preparation of transition metal complexes with 4-Methylpiperazine-1-carbodithioate
An In-Depth Technical Guide to the Synthesis, Characterization, and Application of Transition Metal Complexes with 4-Methylpiperazine-1-carbodithioate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Dithiocarbamates in Coordination Chemistry
Dithiocarbamates (R₂NCS₂⁻) are a remarkable class of sulfur-containing ligands renowned for their ability to form stable chelate complexes with a vast array of transition metals.[1] Their utility in medicine and materials science stems from their strong metal-binding capacity and the diverse electronic and steric properties that can be tuned by modifying the R groups.[2][3] The dithiocarbamate moiety typically acts as a bidentate ligand, coordinating to a metal center through its two sulfur atoms.[4] This guide focuses on a specific, functionally rich dithiocarbamate ligand: 4-Methylpiperazine-1-carbodithioate (4-MPipzcdt).
The inclusion of the 4-methylpiperazine ring is not arbitrary. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs, including anticancer and antifungal agents.[5][6] Its presence can influence the lipophilicity, solubility, and ultimately, the biological activity of the resulting metal complexes, making 4-MPipzcdt an attractive ligand for the development of novel metallodrugs.[4][5]
This document provides a comprehensive overview of the synthesis of the sodium salt of 4-MPipzcdt, its subsequent complexation with various transition metals, and detailed protocols for evaluating the potential of these complexes as therapeutic agents.
Part 1: Ligand Synthesis - Sodium 4-Methylpiperazine-1-carbodithioate Monohydrate
The foundational step is the synthesis of the dithiocarbamate ligand, typically as a stable sodium or potassium salt. The reaction involves a nucleophilic attack of the secondary amine (1-methylpiperazine) on carbon disulfide in the presence of a base.[3][4]
Expertise & Experience: The "Why" Behind the Method
The reaction is highly exothermic and must be conducted at low temperatures (0-10 °C).[4][7] Maintaining a low temperature is critical to prevent the decomposition of the dithiocarbamate product and to minimize the formation of side products. The slow, dropwise addition of reagents ensures the reaction remains controlled. Ethanol is a common solvent as it readily dissolves the reactants while allowing the sodium salt of the product to precipitate upon formation.[4]
Experimental Protocol: Synthesis of Sodium 4-Methylpiperazine-1-carbodithioate
-
In a 250 mL round-bottom flask, dissolve 1-methylpiperazine (0.1 mol, 10.02 g) in 50 mL of absolute ethanol.
-
Place the flask in an ice-water bath and allow the solution to cool to below 10 °C with continuous stirring.
-
Slowly add carbon disulfide (0.1 mol, 7.61 g) dropwise to the stirred solution over 20-30 minutes, ensuring the temperature does not exceed 10 °C.[3]
-
Prepare a solution of sodium hydroxide (0.1 mol, 4.00 g) in 20 mL of cold water. Add this solution dropwise to the reaction mixture, again maintaining a temperature below 10 °C.[4]
-
Continue stirring the reaction mixture vigorously in the ice bath for an additional 2-3 hours. A white or cream-colored precipitate will form.[7]
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove unreacted starting materials and impurities.[3]
-
Dry the resulting white powder, sodium 4-methylpiperazine-1-carbodithioate monohydrate, in a desiccator over anhydrous calcium chloride.
Synthesis Workflow: Ligand Preparation
Caption: Workflow for the synthesis of the dithiocarbamate ligand.
Part 2: Synthesis of Transition Metal Complexes
The sodium salt of 4-MPipzcdt serves as the precursor for synthesizing a wide range of metal complexes. The general method involves a simple metathesis reaction in a suitable solvent.[4] The stoichiometry of the reaction is key, typically a 2:1 ligand-to-metal molar ratio for divalent metals (e.g., Ni(II), Cu(II), Zn(II)) and a 3:1 ratio for trivalent metals (e.g., Co(III), Fe(III)).[4][8]
Expertise & Experience: Causality in Complexation
The choice of solvent (often water, ethanol, or a mixture) depends on the solubility of both the ligand salt and the chosen metal salt. The reaction is generally rapid, with the metal complex precipitating out of the solution due to its lower solubility.[3] Stirring for 1-2 hours ensures the reaction goes to completion. The color of the precipitate is often a primary indicator of successful complex formation and is characteristic of the specific metal ion and its coordination geometry. For instance, Ni(II) complexes are often green, while Cu(II) complexes can be brown or dark green.[3]
General Experimental Protocol: Metal Complex Synthesis
-
Dissolve sodium 4-methylpiperazine-1-carbodithioate monohydrate (e.g., 2 mmol) in a suitable solvent (e.g., 30 mL of ethanol/water).
-
In a separate flask, dissolve the transition metal salt (e.g., 1 mmol of NiCl₂·6H₂O, Cu(NO₃)₂·3H₂O, or ZnCl₂) in the same solvent.[3]
-
Add the ligand solution dropwise to the vigorously stirred metal salt solution at room temperature.[4]
-
Observe the immediate formation of a colored precipitate.
-
Continue stirring the reaction mixture for 1-2 hours to ensure complete complexation.
-
Isolate the solid metal complex by vacuum filtration.
-
Wash the product thoroughly with distilled water and then with ethanol to remove any unreacted starting materials and inorganic salt byproducts.
-
Dry the final complex in a desiccator or under vacuum.
Synthesis Workflow: Metal Complex Formation
Caption: General experimental workflow for synthesis and characterization.[3]
Part 3: Physicochemical Characterization
Elucidating the structure of the synthesized complexes is crucial. A combination of spectroscopic and analytical techniques is employed to confirm that the ligand has successfully coordinated to the metal center.
Key Characterization Data
The most telling evidence from IR spectroscopy is the shift in the thioureide C-N and the C-S stretching frequencies. The C-N bond in the dithiocarbamate ligand has a partial double bond character. Upon coordination to a metal, electron density is drawn towards the sulfur atoms, increasing the double bond character of the C-N bond. This results in a shift of the ν(C-N) band to higher frequencies. Conversely, the ν(C-S) band shifts to a lower frequency upon bidentate coordination.[9]
| Compound/Complex | ν(C-N) (cm⁻¹) | ν(C=S) (cm⁻¹) | Coordination Geometry | Reference |
| Na(4-MPipzcdt) | ~1480 | ~1000 | - | [4] |
| [Ni(4-MPipzcdt)₂] | >1490 | <1000 | Square Planar | [8][10] |
| [Cu(4-MPipzcdt)₂] | >1490 | <1000 | Square Planar | [8][10] |
| [Zn(4-MPipzcdt)₂] | >1490 | <1000 | Tetrahedral | [10] |
| [Co(4-MPipzcdt)₃] | >1490 | <1000 | Octahedral | [8] |
Note: The exact frequencies can vary based on the specific metal and experimental conditions.
General Structure of a Metal-Dithiocarbamate Complex
Caption: General structure of a metal-dithiocarbamate chelate ring.
Part 4: Applications in Drug Development
Transition metal complexes of dithiocarbamates are widely investigated for their potential as therapeutic agents, particularly for their anticancer and antimicrobial activities.[11][12] The chelation of the metal ion can enhance the biological activity of the parent ligand.[13]
Application 1: Anticancer Activity
Dithiocarbamate complexes have demonstrated significant cytotoxic effects against various cancer cell lines.[14] A primary mechanism of action is the inhibition of the proteasome, a cellular complex responsible for protein degradation that is often overactive in cancer cells.[2][4]
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, Caco-2 for colon cancer) in an appropriate medium supplemented with fetal bovine serum and antibiotics.[12][14]
-
Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized metal complexes in the cell culture medium. Add these solutions to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[10]
Application 2: Antimicrobial Activity
The metal complexes also often exhibit potent activity against various bacterial and fungal strains.[4][15] Their efficacy can be quantified by determining the Minimum Inhibitory Concentration (MIC).
-
Microorganism Culture: Grow the target bacterial or fungal strains in a suitable broth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Compound Dilution: Prepare a series of twofold dilutions of the test complexes in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).[4]
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a complete visual inhibition of microbial growth.[16]
Proposed Anticancer Signaling Pathway
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Editorial (Hot Topic: Dithiocarbamate complexes with metals in ca...: Ingenta Connect [ingentaconnect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Piperazine-Based Co(III), Ni(II), Cu(II), and Zn(II) Carbodithioate Complexes as Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. Structural insights and in vitro and in vivo anticancer evaluation of dithiocarbamate-based metal complexes against murine lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and anti-fungicidal activity of some transition metal complexes with benzimidazole dithiocarbamate ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
Application Note: Synthesis and Crystallization Strategies for 4-Methylpiperazine-1-carbodithioate Salts
Executive Summary
The controlled synthesis and crystallization of 4-methylpiperazine-1-carbodithioate (4-MPipzcdt) salts are foundational procedures in the development of advanced transition metal complexes, single-source nanoparticle precursors, and biologically active pharmaceutical agents[1]. This application note provides a comprehensive, self-validating framework for the synthesis, purification, and crystallization of these highly versatile dithiocarbamate ligands. By detailing the causality behind specific solvent selections, thermodynamic controls, and structural modifications, this guide equips researchers with the authoritative protocols necessary to achieve high-purity crystalline yields.
Mechanistic Principles of Carbodithioate Salt Formation
The formation of 4-MPipzcdt salts relies on the nucleophilic addition of the secondary amine of 1-methylpiperazine to carbon disulfide (
Causality in Reaction Design:
-
Temperature Control: The reaction must be maintained between 0–5 °C. Elevated temperatures not only risk the volatilization of
(boiling point 46 °C) but also promote the oxidative dimerization of the dithiocarbamate into unwanted thiuram disulfides[2][3]. -
Alkali Metal Selection: Sodium hydroxide (NaOH) is typically used to deprotonate the intermediate dithiocarbamic acid, yielding the sodium salt (Na-4-MPipzcdt). The sodium cation stabilizes the resonance structures of the
moiety, facilitating subsequent ligand exchange reactions with transition metals (e.g., Zn(II), Cu(II), Fe(III))[4][5].
Physicochemical Profiling & Quantitative Data
Understanding the physicochemical properties of 4-MPipzcdt and its derivatives is critical for optimizing crystallization parameters. The table below summarizes the core quantitative data utilized for solvent selection and purity validation.
| Compound | Physical State | Melting Point (°C) | Solubility Profile | Key Spectral/Analytical Features |
| Sodium 4-methylpiperazine-1-carbodithioate | White crystalline powder | >250 (Decomp.) | Soluble in water, methanol, ethyl acetate; Insoluble in ether | IR: ν(C-N) ~1467 cm⁻¹, ν(C-S) ~1000 cm⁻¹ |
| Bis(4-MPipzcdt)zinc(II) | Crystalline solid | >300 | Soluble in DMF, DMSO, Oleylamine | UV-Vis: |
| 4-Methyl-1-piperazinecarbodithioic acid 1,1'-ethylene ester | Colorless crystals | 163–165 | Soluble in chloroform, ethanol | ESI-MS: m/z 523 (MH+); |
Data aggregated from established crystallographic and spectroscopic studies[1][2].
Experimental Workflows & Biological Pathways
To contextualize the protocols, the following diagrams map the logical progression from raw material synthesis to advanced applications.
Fig 1. Synthesis and crystallization workflow of 4-MPipzcdt salts.
Fig 2. Biological pathways modulated by 4-MPipzcdt metal complexes.
Self-Validating Crystallization Protocols
Protocol A: Synthesis and Antisolvent Crystallization of Sodium 4-Methylpiperazine-1-carbodithioate
This protocol utilizes an antisolvent crystallization technique. Because the sodium salt is highly ionic, the introduction of a non-polar ether rapidly decreases the dielectric constant of the methanolic solution, forcing supersaturation and controlled nucleation[2].
Reagents:
-
1-Methylpiperazine (10.0 mmol)
-
Carbon disulfide (
) (12.4 mmol) -
Aqueous NaOH (12.4 mmol, 30% w/v)
-
Ethyl acetate, Methanol, Diethyl ether
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 10.0 mmol of 1-methylpiperazine in 30 mL of ethyl acetate within a round-bottom flask. Place the flask in an ice-water bath to achieve an internal temperature of 1 °C.
-
Base Addition: Slowly add the aqueous NaOH (30%) dropwise, maintaining vigorous stirring.
-
Validation Checkpoint 1: Ensure the pH of the aqueous phase is >10 before proceeding. If not, add NaOH until strongly basic to ensure complete deprotonation of the incoming dithiocarbamic acid.
-
-
Electrophilic Attack: Dissolve 12.4 mmol of
in 10 mL of ethyl acetate. Add this solution dropwise to the reaction mixture over 15 minutes, strictly maintaining the temperature at 1 °C[2]. -
Maturation: Remove the ice bath and allow the mixture to stir at room temperature for exactly 1 hour. A white solid (crude salt) will begin to precipitate.
-
Solvent Evaporation: Distill off the ethyl acetate under reduced pressure to isolate the crude solid.
-
Antisolvent Crystallization: Dissolve the crude solid in a minimum volume of warm methanol (approx. 5–10 mL). Once fully dissolved, slowly add diethyl ether dropwise until the solution becomes slightly turbid (cloud point).
-
Nucleation & Isolation: Cover the flask and allow it to cool slowly to 4 °C overnight. Collect the resulting white powder via vacuum filtration and wash with cold ether.
-
Validation Checkpoint 2: The filtrate should be colorless. If the filtrate is yellow, oxidation has occurred. The collected crystals should be stark white.
-
Protocol B: Synthesis of Bis(4-methylpiperazine-1-carbodithioato)zinc(II) Precursor
This protocol details the ligand exchange reaction to form a crystalline Zn(II) complex, frequently used as a single-source precursor for ZnS nanoparticles[1][6].
Step-by-Step Methodology:
-
Precursor Dissolution: Dissolve 20.0 mmol of the purified Sodium 4-methylpiperazine-1-carbodithioate (from Protocol A) in 25 mL of distilled water.
-
Metal Addition: Dissolve 10.0 mmol of Zinc Chloride (
) in 15 mL of distilled water. Add the zinc solution dropwise to the ligand solution under continuous stirring at room temperature.-
Causality: The strict 1:2 (Metal:Ligand) stoichiometry prevents the co-precipitation of unreacted metal chlorides, ensuring the purity of the crystal lattice[1].
-
-
Precipitation: An immediate white/off-white precipitate of the Zn(II) complex will form due to its insolubility in water.
-
Isolation & Washing: Filter the precipitate using a Büchner funnel. Wash sequentially with distilled water (to remove NaCl byproducts) and cold ethanol (to remove any unreacted organic ligand).
-
Validation Checkpoint 3: Test the final water wash with a few drops of
. The absence of a white AgCl precipitate confirms the complete removal of chloride impurities.
-
-
Drying: Dry the complex in a vacuum desiccator over anhydrous
for 24 hours.
Causality in Troubleshooting & Optimization
When scaling or adapting these protocols, researchers frequently encounter phase-separation or purity issues. Understanding the physicochemical causality is essential for troubleshooting:
-
Issue: Product presents as a viscous oil rather than a crystalline solid.
-
Causality: The presence of unreacted starting materials (e.g., 1-methylpiperazine) or residual non-polar solvents disrupts the hydrogen bonding and ionic lattice formation required for crystallization[3].
-
Optimization: Subject the crude oil to liquid-liquid extraction (water/chloroform) to remove water-soluble unreacted amines before attempting antisolvent crystallization. Alternatively, purify via silica gel column chromatography using a hexane/ethyl acetate gradient[3].
-
-
Issue: Discoloration (yellowing) of the sodium salt during storage.
-
Causality: Dithiocarbamates are susceptible to oxidation into thiuram disulfides when exposed to atmospheric oxygen and light[6].
-
Optimization: Always dry the final crystals under a vacuum and store them in amber glass vials backfilled with Argon or Nitrogen.
-
-
Issue: Low yield during metal complexation.
-
Causality: The pH of the solution dropped during the addition of the metal halide, causing the dithiocarbamate ligand to protonate and decompose back into the amine and
. -
Optimization: Buffer the aqueous ligand solution to pH 8.0–8.5 prior to the addition of the transition metal salt.
-
References
1.2, Google Patents. 2.4, ResearchGate. 3.1, TechConnect Briefs. 4.3, Benchchem. 5.5, Taylor & Francis. 6.6, Benchchem.
Sources
- 1. Synthesis and Characterisation of Nano-Sized Triphenylphosphine Capped bis(4-methylpiperazine-1-carbodithioato) zinc(ll) – TechConnect Briefs [briefs.techconnect.org]
- 2. WO2014122670A1 - Carbodithioates with spermicidal activity and process for preparation thereof - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Switchable RAFT Polymerization Using 4-Methylpiperazine-1-carbodithioate Derivatives
Executive Summary
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is one of the most robust methods for synthesizing polymers with predetermined molecular weights and narrow dispersities. Historically, a significant limitation of RAFT has been the incompatibility between Chain Transfer Agents (CTAs) and different monomer classes. CTAs designed for "More Activated Monomers" (MAMs; e.g., styrenes, acrylates) typically inhibit the polymerization of "Less Activated Monomers" (LAMs; e.g., vinyl acetate), and vice versa.
This application note details the use of 4-methylpiperazine-1-carbodithioate derivatives as "switchable" RAFT agents. By exploiting the protonation state of the piperazine ring, researchers can dynamically tune the reactivity of the CTA, enabling the controlled synthesis of complex architectures like poly(MAM)-b-poly(LAM) block copolymers from a single universal agent.
Mechanistic Insights: The "Switchable" Dithiocarbamate
To achieve living radical polymerization, the rates of addition and fragmentation must be fast relative to propagation, and the expelled radical must efficiently reinitiate polymerization[1]. The structural genius of 4-methylpiperazine-1-carbodithioate lies in its distal tertiary amine (the N4 position of the piperazine ring), which acts as an electronic switch[2].
-
Neutral State (Unswitched): In its deprotonated form, the lone pair of electrons on the dithiocarbamate nitrogen (N1) delocalizes into the thiocarbonyl (C=S) bond. This delocalization reduces the double-bond character and reactivity of the C=S group, making it an ideal, non-inhibitory CTA for highly reactive LAM radicals like vinyl acetate (VAc)[3].
-
Protonated State (Switched): Upon the addition of a stoichiometric amount of a strong acid (e.g., p-toluenesulfonic acid, p-TSA), the N4 nitrogen is protonated. This creates a strong electron-withdrawing ammonium group that pulls electron density away from N1, effectively shutting down its delocalization into the C=S bond. The C=S bond becomes highly reactive and perfectly tuned to control the polymerization of MAMs[2].
Logical workflow of the switchable RAFT mechanism for MAM and LAM polymerization.
Experimental Protocols
The following self-validating protocols guide you from the commercially available precursor to the synthesis of complex block copolymers.
Protocol A: Synthesis of the Active CTA (Cyanomethyl 4-methylpiperazine-1-carbodithioate)
Commercially available4[4] is a salt and must be alkylated to furnish the "R" leaving group. The cyanomethyl radical is an excellent leaving group and re-initiator for both MAMs and LAMs[5].
-
Reaction Setup: Dissolve 10.0 mmol of sodium 4-methylpiperazine-1-carbodithioate in 20 mL of deionized water in a round-bottom flask. Cool to 0 °C using an ice bath.
-
Alkylation: Dissolve 11.0 mmol of chloroacetonitrile in 10 mL of ethanol. Add this solution dropwise to the aqueous mixture over 15 minutes under vigorous stirring.
-
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Extraction & Purification: Extract the aqueous layer with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Validation Check: Analyze the resulting pale-yellow oil via ¹H NMR (CDCl₃). The protocol is validated by the disappearance of the chloroacetonitrile peak and the emergence of a sharp singlet at ~4.2 ppm, corresponding to the newly formed cyanomethyl (–S–CH₂–CN) protons.
Protocol B: Homopolymerization of LAMs (Unswitched State)
In its neutral form, the CTA effectively controls the polymerization of LAMs without retarding the reaction rate[3].
-
Preparation: In a Schlenk tube, combine Vinyl Acetate (VAc) (100 eq), the synthesized Cyanomethyl 4-methylpiperazine-1-carbodithioate (1 eq), and AIBN initiator (0.1 eq). Add ethyl acetate to achieve a 50% v/v monomer concentration.
-
Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which acts as a radical scavenger.
-
Polymerization: Backfill with argon and immerse the tube in a pre-heated oil bath at 65 °C for 12 hours.
-
Isolation: Quench the reaction by rapid cooling in an ice bath and exposing it to air. Precipitate the polymer by adding the mixture dropwise into cold hexane. Filter and dry under vacuum.
Protocol C: Homopolymerization of MAMs (Switched State)
To polymerize MAMs, the CTA must be activated via protonation[2].
-
Preparation: In a Schlenk tube, combine Styrene (200 eq), the CTA (1 eq), AIBN (0.1 eq), and p-Toluenesulfonic acid (p-TSA) (1.05 eq relative to the CTA). Add DMF as the solvent (50% v/v).
-
Validation Check (Visual): Upon the addition of p-TSA, observe a distinct color shift in the solution, confirming the protonation of the piperazine N4 position and the alteration of the thiocarbonyl chromophore.
-
Polymerization: Degas via three freeze-pump-thaw cycles and heat at 70 °C for 16 hours.
-
Isolation: Quench the reaction, dilute with a small amount of THF, and precipitate into cold methanol.
Protocol D: Synthesis of Poly(MAM)-b-Poly(LAM) Block Copolymers
When synthesizing block copolymers across monomer classes, the MAM must always be polymerized first . Poly(MAM) radicals are superior leaving groups compared to poly(LAM) radicals; reversing the order leads to poor blocking efficiency[2].
-
Deprotonation: Dissolve the isolated protonated Poly(Styrene) macro-CTA from Protocol C in dichloromethane. Wash the organic phase twice with a saturated aqueous Na₂CO₃ solution to deprotonate the end-group.
-
Validation Check: Dry the organic layer over MgSO₄ and precipitate the neutral macro-CTA. The successful deprotonation restores the CTA's compatibility with LAMs.
-
Chain Extension: Combine the neutral Poly(Styrene) macro-CTA (1 eq), VAc (200 eq), and AIBN (0.1 eq) in ethyl acetate. Degas and heat at 65 °C for 16 hours, then precipitate in hexane to yield the final Poly(Styrene)-b-Poly(Vinyl Acetate) copolymer.
Step-by-step workflow for synthesizing Poly(MAM)-b-Poly(LAM) block copolymers.
Quantitative Data & Monomer Compatibility
The table below summarizes the optimal conditions and expected outcomes when utilizing 4-methylpiperazine-1-carbodithioate derivatives as RAFT agents across different monomer classes.
| Monomer Class | Example Monomer | CTA State | Required Additive | Reaction Temp. | Expected Dispersity (Đ) |
| LAM | Vinyl Acetate (VAc) | Neutral | None | 60–65 °C | < 1.3 |
| LAM | N-Vinylpyrrolidone (NVP) | Neutral | None | 60–65 °C | < 1.3 |
| MAM | Styrene (Sty) | Protonated | p-TSA (1.05 eq) | 70–80 °C | < 1.2 |
| MAM | N,N-Dimethylacrylamide | Protonated | p-TSA (1.05 eq) | 65–70 °C | < 1.1 |
| MAM | Methyl Methacrylate (MMA) | Protonated | p-TSA (1.05 eq) | 70 °C | < 1.25 |
References
-
[3] Haribabu, P. M., Ranjan, P., & Kari, V. (2024). Unveiling the zwitterionic nature of an ethyl piperazine-based dithiocarbamate chain transfer agent for achieving high molar mass polyvinyl acetate. Polymer Chemistry (RSC Publishing). URL:[Link]
-
[1] Chiefari, J., et al. (1999). Living Radical Polymerization with Reversible Addition-Fragmentation Chain Transfer (RAFT Polymerization) Using Dithiocarbamates. Macromolecules. URL:[Link]
-
[5] National Institutes of Health (PMC). (2022). Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole. URL:[Link]
Sources
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Universal (Switchable) RAFT Agents for Well-Defined Block Copolymers [sigmaaldrich.com]
- 3. Unveiling the zwitterionic nature of an ethyl piperazine-based dithiocarbamate chain transfer agent for achieving high molar mass polyvinyl acetate: experimental and computational insights - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. CAS 5712-49-2: Sodium 4-methylpiperazine-1-carbodithioate [cymitquimica.com]
- 5. Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
Antimicrobial assay protocols for methylpiperazine dithiocarbamates
Application Note: Optimized Antimicrobial Profiling of Methylpiperazine Dithiocarbamates
Executive Summary & Chemical Context
Methylpiperazine dithiocarbamates represent a hybrid pharmacophore class combining the bioavailability-enhancing properties of the piperazine ring with the metal-chelating, thiol-reactive capabilities of the dithiocarbamate (DTC) moiety. While promising as antifungal and antibacterial agents, their characterization is frequently plagued by experimental artifacts—specifically solubility issues, metal-ion dependency, and chemical instability (decomposition to isothiocyanates or thiuram disulfides).
This guide provides a robust, standardized workflow for evaluating these compounds, moving beyond generic screening to mechanistic validation.
Key Pharmacodynamic Drivers:
-
Metal Chelation: DTCs often act as "pro-drugs," requiring complexation with transition metals (Cu²⁺, Zn²⁺) to exert toxicity or, conversely, stripping essential metals from metalloenzymes.
-
Oxidative Stress: Induction of Reactive Oxygen Species (ROS) via thiol-disulfide exchange.
Pre-Assay Critical Controls
Before initiating biological assays, the physicochemical behavior of the compound in aqueous media must be validated. DTCs are hydrophobic; methylpiperazine improves this, but not indefinitely.
The "Solvent Shock" Protocol:
-
Stock Preparation: Dissolve compound in 100% DMSO to 10 mg/mL. Avoid DMF if possible, as it can be toxic to sensitive fungal strains.
-
Precipitation Check: Dilute stock 1:100 into Mueller-Hinton Broth (MHB).
-
Observation: If immediate turbidity occurs, the compound has precipitated.
-
Resolution: Do not proceed to MIC. Sonicate for 10 mins. If turbidity persists, use a co-solvent (e.g., 5% Tween-80) in the assay media.
-
Protocol A: Modified Microdilution MIC (CLSI M07-A10)
Objective: Determine Minimum Inhibitory Concentration (MIC) while controlling for compound precipitation which mimics bacterial growth.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Resazurin Sodium Salt (0.01% w/v in sterile PBS).
-
96-well polystyrene plates (round bottom).
-
Standard strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).
Workflow:
-
Inoculum Prep: Adjust bacterial suspension to 0.5 McFarland standard (
CFU/mL), then dilute 1:100 in CAMHB. -
Compound Dilution:
-
Dispense 100 µL CAMHB into columns 2–12.
-
Add 200 µL of compound stock (adjusted to 2x starting concentration) to column 1.
-
Perform serial 2-fold dilution from column 1 to 10. Discard 100 µL from column 10.
-
Column 11: Growth Control (Bacteria + Solvent only).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation: Add 100 µL of diluted inoculum to wells 1–11. Final volume 200 µL.
-
Incubation: 16–20 hours at 35 ± 2°C.
-
Readout (The Critical Modification):
-
Visual: Check for turbidity. Note: If the DTC precipitates, the well will look cloudy, mimicking growth.
-
Resazurin Step: Add 20 µL of Resazurin solution to all wells. Incubate for 1–2 hours.
-
Interpretation: Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction of resazurin).
-
Senior Scientist Insight:
"Dithiocarbamates are notorious for 'false resistance' readings due to precipitation. The Resazurin step is not optional for this class—it differentiates between chemical sediment (Blue) and live bacteria (Pink)."
Protocol B: Metal-Dependent Activity Screen
Rationale: Many DTCs (e.g., pyrrolidine dithiocarbamate) are inactive until they complex with copper or zinc in the media. Standard media may be metal-deficient.
Method: Run the MIC Protocol (above) in duplicate plates:
-
Plate A: Standard CAMHB.
-
Plate B: CAMHB supplemented with 10 µM CuCl₂ or ZnCl₂.
Data Interpretation:
-
If MIC (Plate B) << MIC (Plate A): The mechanism is metal-dependent (ionophore effect).
-
If MIC (Plate B) ≈ MIC (Plate A): The mechanism is metal-independent .
Protocol C: Biofilm Inhibition (Crystal Violet Assay)
Objective: Assess if the methylpiperazine moiety facilitates penetration of the exopolysaccharide matrix.
Method (Adapted from O'Toole, 2011):
-
Culture: Grow biofilm-forming strain (e.g., P. aeruginosa PAO1) in M63 minimal media supplemented with glucose.
-
Treatment: In a 96-well flat-bottom plate, add bacteria + compound at 0.5x MIC (sub-lethal concentration). Incubate 24h static.
-
Washing: Gently submerge plate in a water tray to wash out planktonic cells.[2] Blot on paper towel.
-
Staining: Add 125 µL of 0.1% Crystal Violet (CV) for 15 mins.
-
Solubilization: Wash plate 3x with water. Add 125 µL of 30% Acetic Acid to solubilize the dye.[3]
-
Quantification: Read Absorbance at 550 nm.
Calculation:
Visualization of Workflows & Mechanisms
Figure 1: Optimized MIC Decision Tree for Dithiocarbamates
Caption: A logic-flow diagram for handling hydrophobic DTC precipitation during MIC testing.
Figure 2: Putative Mechanism of Action
Caption: Dual-pathway toxicity: Metal-mediated oxidative stress and direct enzyme inhibition.
Data Reporting & Analysis
Present your data using the following structure to ensure comparability across studies.
Table 1: Antimicrobial Activity Summary
| Compound ID | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| MP-DTC-01 | S. aureus | 4.0 | 8.0 | 2.0 | Bactericidal |
| MP-DTC-01 | E. coli | >64 | ND | - | Resistant |
| Control (Cipro) | S. aureus | 0.5 | 0.5 | 1.0 | Bactericidal |
Selectivity Index (SI) Calculation:
To validate drug potential, compare cytotoxicity (mammalian) vs. antimicrobial activity.
-
Target: SI > 10 indicates a promising therapeutic window.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[4] Wayne, PA: CLSI.[5] Link
-
O'Toole, G. A. (2011).[6][7] Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437.[6][7] Link
-
Menghani, S. V., et al. (2021).[8] Novel dithiocarbamate derivatives are effective copper-dependent antimicrobials against Streptococcal species.[8] Frontiers in Microbiology, 12. Link
-
Mohsen, U. A. (2012). Synthesis and Antimicrobial Activity of Some Piperazine Dithiocarbamate Derivatives. Journal of Pharmaceutical Chemistry. Link
-
Hogarth, G. (2012).[8] Metal-dithiocarbamate complexes: chemistry and biological activity. Mini Reviews in Medicinal Chemistry, 12(12), 1202-1215.
Sources
- 1. revive.gardp.org [revive.gardp.org]
- 2. youtube.com [youtube.com]
- 3. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. nih.org.pk [nih.org.pk]
- 6. Microtiter dish biofilm formation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. O’Toole, G.A. (2011) Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, No.47, e2437. - References - Scientific Research Publishing [scirp.org]
- 8. Frontiers | Novel dithiocarbamate derivatives are effective copper-dependent antimicrobials against Streptococcal species [frontiersin.org]
Application Note: Solvent Extraction & Metal Scavenging with 4-Methylpiperazine-1-carbodithioate (4-MPCDT)
This Application Note and Protocol Guide is structured to provide a comprehensive technical resource for researchers and drug development professionals. It moves beyond basic synthesis to cover functional solvent extraction and metal scavenging applications.
Executive Summary
4-Methylpiperazine-1-carbodithioate (4-MPCDT) is a specialized dithiocarbamate ligand incorporating a piperazine moiety.[1][2] Unlike simple dialkyldithiocarbamates (e.g., DDTC), the inclusion of the N-methylpiperazine group confers unique solubility profiles and electronic properties, making it highly effective for trace metal analysis and active pharmaceutical ingredient (API) purification .
This guide details the synthesis of the ligand and its application in two critical workflows:
-
Analytical Solvent Extraction: Quantitative recovery of transition metals (Cu, Ni, Co) for spectroscopic analysis.
-
Pharmaceutical Metal Scavenging: Removal of palladium catalysts from drug intermediates.
Chemical Basis & Mechanism
The efficacy of 4-MPCDT relies on the strong chelation potential of the dithio- group (
Chelation Mechanism
The ligand acts as a bidentate monoanionic donor, coordinating through two sulfur atoms to form stable four-membered chelate rings with transition metals.
Key Advantages over Standard Ligands:
-
Enhanced Stability: The piperazine backbone reduces hydrolysis rates in acidic media compared to aliphatic dithiocarbamates.
-
Solubility Modulation: The tertiary amine (N-methyl) allows for pH-dependent solubility tuning of the ligand itself, while the resulting neutral metal complexes
are highly soluble in chlorinated solvents (CHCl₃, DCM) and ketones (MIBK).
Signaling/Reaction Pathway Diagram
The following diagram illustrates the synthesis of the ligand and its subsequent chelation mechanism.
Caption: Synthesis pathway of Na-4-MPCDT and subsequent metal chelation mechanism.
Ligand Synthesis Protocol
Prerequisite: Fresh preparation of the ligand is recommended for critical analytical work to avoid oxidation to thiuram disulfides.
Reagents:
-
1-Methylpiperazine (99%)
-
Carbon Disulfide (
) (Caution: Highly Flammable/Toxic) -
Sodium Hydroxide (NaOH)
-
Ethanol (Absolute)
Procedure:
-
Setup: Place 0.1 mol (approx. 11.5 mL) of 1-methylpiperazine in a 250 mL round-bottom flask containing 50 mL of cold ethanol. Place in an ice bath (
). -
Addition: Add 0.1 mol (6.0 mL) of
dropwise with constant stirring. The reaction is exothermic; maintain temperature . -
Salt Formation: Dissolve 0.1 mol (4.0 g) of NaOH in minimal water (approx. 5-10 mL) and add slowly to the reaction mixture.
-
Precipitation: Stir for 2–3 hours. A white to pale-yellow precipitate of Sodium 4-methylpiperazine-1-carbodithioate will form.[1]
-
Purification: Filter the solid, wash with cold ethanol (2x 20 mL) followed by diethyl ether (to remove unreacted amine). Dry in a vacuum desiccator.[3]
Protocol A: Quantitative Solvent Extraction of Trace Metals
Application: Determination of Cu(II), Ni(II), and Co(II) in aqueous samples.
Experimental Parameters
| Parameter | Condition | Rationale |
| Aqueous Phase pH | 4.0 – 9.0 | 4-MPCDT is unstable at pH < 3 (decomposes to amine + CS₂). |
| Organic Solvent | Chloroform ( | High solubility of the neutral chelate; MIBK is preferred for AAS aspiration. |
| Ligand Conc. | 10x Molar Excess | Ensures complete complexation and drives equilibrium to the organic phase. |
| Equilibration Time | 5 – 10 mins | Kinetics of dithiocarbamate extraction are generally fast. |
Step-by-Step Extraction Workflow
-
Sample Prep: Adjust 50 mL of aqueous sample containing metal ions to pH 6.5 ± 0.5 using acetate or phosphate buffer.
-
Ligand Addition: Add 5 mL of 1% (w/v) aqueous Na-4-MPCDT solution .
-
Observation: Solution may turn turbid or colored (Yellow/Brown) due to complex formation.
-
-
Extraction: Transfer to a separatory funnel. Add 10 mL of Chloroform .
-
Agitation: Shake vigorously for 5 minutes. Vent frequently.
-
Phase Separation: Allow layers to settle (approx. 2-5 mins).
-
Bottom Layer: Organic phase (contains Metal-4-MPCDT complex).
-
Top Layer: Aqueous waste.
-
-
Drying: Pass the organic layer through anhydrous Sodium Sulfate (
) to remove water traces. -
Analysis: Measure absorbance via UV-Vis spectrophotometry (typically
430-450 nm for Cu, 320-380 nm for Ni) or aspirate directly into FAAS (if MIBK was used).
Separation of Copper(II) from Nickel(II)
Exploiting pH-dependent stability constants (
-
Copper (Cu): Extractable at lower pH (pH 4.0–5.0).
-
Nickel (Ni): Requires higher pH (pH 7.0–9.0) for quantitative extraction.
-
Protocol: Perform extraction at pH 4.5 to remove Cu. Adjust raffinate (aqueous phase) to pH 8.0 and re-extract to recover Ni.
Protocol B: Palladium Scavenging in Drug Development
Application: Removal of residual Pd catalysts (Suzuki/Heck couplings) from pharmaceutical intermediates. Audience Relevance: Dithiocarbamates are potent Pd scavengers. The piperazine tail of 4-MPCDT increases compatibility with protonatable API structures.
Scavenging Workflow Diagram
Caption: Decision tree for Pd scavenging based on solvent system compatibility.
Scavenging Procedure
-
Dissolution: Dissolve the crude API (containing Pd residue) in a water-miscible solvent (e.g., DMF, DMSO) or a biphasic system (DCM/Water).
-
Scavenger Addition: Add 5–10 equivalents of Na-4-MPCDT relative to the estimated Pd content.
-
Incubation: Stir at room temperature for 1 hour.
-
Separation:
-
If API is in Organic Phase (DCM): Wash the organic phase with water. The Na-4-MPCDT pulls Pd into the interface or forms a precipitate. Alternatively, the Pd-4-MPCDT complex may remain in the organic phase; in this case, add activated carbon which adsorbs the planar Pd-dithiocarbamate complex efficiently.
-
Standard Method: The Pd-4-MPCDT complex is often highly insoluble in alcohols. If the API is in Ethanol, the Pd complex will precipitate. Filter through Celite.
-
Technical Reference Data
Table 1: Physicochemical Properties of Metal Complexes
| Metal Ion | Complex Formula | Color | Extraction pH Range | |
| Cu(II) | Dark Brown | 435 | 4.0 – 10.0 | |
| Ni(II) | Yellow-Green | 325, 380 | 6.0 – 10.0 | |
| Co(II) | Green | 630 | 6.5 – 9.0 | |
| Zn(II) | White/Colorless | UV only | 5.5 – 9.0 |
*Solvent: Chloroform. L = 4-Methylpiperazine-1-carbodithioate anion.[1][2][4][5][6]
Table 2: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Extraction Efficiency | pH too low (Ligand decomposition) | Ensure pH > 4.0. Re-check buffer capacity. |
| Phase Emulsion | Surfactant nature of piperazine | Add brine (sat. NaCl) or centrifuge to break emulsion. |
| Unstable Absorbance | Photodecomposition | Analyze immediately after extraction; protect from direct sunlight. |
References
-
National Institutes of Health (PubChem). (2025). N-(4-Methylpiperazin-4-ium-1-yl)dithiocarbamate sesquihydrate. Retrieved from [Link]
-
ResearchGate. (2025).[4] Studies on Some New Type of Transition Metal 4-Methyl-Piperazine-1-Carbodithioate Complexes. Retrieved from [Link]
-
IOSR Journal of Applied Chemistry. (2012). Synthesis And Physico-Chemical Investigations On Some Bis(Carbodithioato)Nitrosyl Complexes Of Cobalt(I). Retrieved from [Link]
-
SAIMM. (2012).[6] Liquid-liquid extraction and separation of copper(II) and nickel(II) using LIX® 984N (Comparative Reference for Cu/Ni Separation). Retrieved from [Link]
Sources
Green synthesis methods for piperazine carbodithioate derivatives
Application Note: Green Synthesis Modalities for Piperazine Carbodithioate Derivatives A Comprehensive Protocol Guide for Sustainable Pharmacophore Development
Introduction & Pharmacological Context
Piperazine carbodithioates (dithiocarbamates) are highly versatile, sulfur-rich pharmacophores that exhibit potent anticancer, antibacterial, tyrosinase-inhibitory, and thrombolytic activities[1],[2],[3]. Traditionally, the synthesis of these heterocycles relied heavily on volatile organic compounds (VOCs) such as dichloromethane or DMF, alongside harsh basic conditions. However, the paradigm of modern drug development mandates sustainable, eco-friendly approaches[4].
This application note details field-proven, green synthetic methodologies—including aqueous Polyethylene Glycol (PEG) systems, ultrasound-assisted cavitation, and solvent-free (neat) mechanochemical reactions. These protocols are engineered to maximize atom economy and yield while drastically reducing the environmental E-factor[5].
Mechanistic Insights & Causality
The core reaction is a one-pot, three-component condensation. The secondary amine of the piperazine ring undergoes a nucleophilic attack on the highly electrophilic carbon disulfide (CS2) to form a dithiocarbamic acid or dithiocarbamate anion intermediate[4],[6]. Subsequent alkylation with an electrophile (e.g., alkyl halides, epoxides, or Michael acceptors) yields the final piperazine carbodithioate derivative.
Causality in Green Modalities:
-
Aqueous/PEG Systems: Polyethylene glycol (PEG-400) acts as an environmentally benign phase-transfer catalyst. It creates hydrophobic micro-pockets that solubilize organic reactants in water, stabilizing the transition state without requiring toxic VOCs. Ceric Ammonium Nitrate (CAN) can be introduced as a mild Lewis acid to further activate the electrophile[4].
-
Ultrasound (Cavitation): Acoustic cavitation generates localized microscopic hotspots (extreme temperature and pressure at the bubble interface) that accelerate the nucleophilic attack of the amine on CS2, bypassing the need for bulk thermal heating and reducing reaction times from hours to minutes[3].
-
Solvent-Free (Neat): Relies on the inherent liquid nature of the reactants or low-melting-point mixtures to drive the reaction via high localized concentration. This pushes the equilibrium forward per Le Chatelier's principle, often achieving >90% yield with zero solvent waste[7],[8].
Reaction Pathway Visualization
Green multicomponent synthesis pathway for piperazine carbodithioates.
Quantitative Analysis of Green Methodologies
The following table summarizes the operational parameters and efficiency metrics of various green synthesis modalities for piperazine dithiocarbamates[7],[4],[8],[3].
| Synthesis Modality | Catalyst / Promoter | Solvent System | Temp (°C) | Time (min) | Avg. Yield (%) | Environmental Impact |
| Solvent-Free (Neat) | None / Triton-B | None | 45 - 70 | 30 - 60 | 85 - 98 | Zero VOCs; High Atom Economy |
| Aqueous PEG System | Ceric Ammonium Nitrate | PEG-400 / H₂O | RT | 15 - 45 | 88 - 95 | Recyclable medium; Low E-factor |
| Deep Eutectic Solvent | None | Choline Chloride:Urea | RT | 20 - 200 | 80 - 94 | Biodegradable; Reusable solvent |
| Ultrasound-Assisted | Sodium Acetate | Methanol / Water | RT (Sonic) | 15 - 30 | 80 - 90 | Highly energy efficient |
Experimental Protocols
Protocol A: PEG-400/H₂O Mediated Synthesis using CAN Catalyst
This protocol utilizes a recyclable aqueous system, ideal for scaling up libraries of dithiocarbamates[4].
Reagents: Piperazine derivative (1.0 mmol), Carbon disulfide (1.2 mmol), Alkyl/Aryl halide (1.0 mmol), Ceric Ammonium Nitrate (CAN) (10 mol%), PEG-400 (2 mL), DI Water (2 mL).
-
Initiation: In a 25 mL round-bottom flask, dissolve the piperazine derivative in the PEG-400/H₂O (1:1 v/v) mixture.
-
Catalysis & Activation: Add 10 mol% CAN to the stirring mixture. Causality: CAN acts as a mild Lewis acid, increasing the electrophilicity of the incoming alkyl halide while remaining stable in the aqueous PEG network.
-
Dithiocarbamate Formation: Dropwise, add carbon disulfide (CS2) over 5 minutes. Stir at room temperature for 10 minutes to allow the in situ generation of the dithiocarbamate anion.
-
Alkylation: Add the alkyl/aryl halide dropwise. Continue stirring at room temperature for 15–30 minutes.
-
In-Process Validation: Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane 1:3). The disappearance of the amine spot (visualized with ninhydrin stain) confirms intermediate consumption.
-
Workup: Add 10 mL of ice-cold water. The product typically precipitates as a solid. Filter, wash with cold water, and recrystallize from hot ethanol. The PEG/H₂O filtrate can be extracted and recycled for subsequent runs.
Protocol B: Ultrasound-Assisted Synthesis
Harnesses acoustic cavitation to drive the reaction at ambient bulk temperatures, preventing the thermal degradation of sensitive functional groups[3].
Reagents: Monosubstituted piperazine (1.0 mmol), CS2 (1.0 mmol), N-phenylacetamide derivative or alkyl halide (1.0 mmol), Sodium Acetate (1.0 mmol), Methanol (1 mL).
-
Preparation: In a heavy-walled glass vial, combine the piperazine derivative, sodium acetate, and CS2 in minimal methanol (0.8 - 1.0 mL).
-
Primary Sonication: Place the vial in an ultrasonic bath (e.g., 40 kHz) at room temperature for 5 minutes. Causality: Sonication rapidly homogenizes the biphasic CS2/methanol mixture, driving the endothermic formation of the dithiocarbamate salt via localized cavitation hotspots.
-
Coupling: Add the electrophile (e.g., 2-bromo-N-phenylacetamide) dissolved in 0.2 mL methanol to the vial.
-
Secondary Sonication: Sonicate the mixture for an additional 15–30 minutes.
-
Self-Validating Quality Control: A successful reaction is visually indicated by the formation of dense precipitates. Perform a rapid FT-IR scan of the crude solid; the appearance of a distinct C=S stretching band at ~1200–1230 cm⁻¹ and a C–N stretch at ~1450 cm⁻¹ validates product formation.
-
Isolation: Filter the precipitates, wash thoroughly with distilled water to remove sodium acetate salts, and purify via column chromatography if necessary.
Protocol C: Solvent-Free (Neat) Synthesis
The ultimate green approach, eliminating solvents entirely. Best suited for liquid amines or low-melting-point solid mixtures[7],[8].
Reagents: Piperazine derivative (4.0 mmol), CS2 (5.0 mmol), Electrophile (e.g., N-vinylpyrrolidone or alkyl halide) (3.0 mmol).
-
Mixing: In a mortar or a sealed reaction tube, combine the piperazine derivative and the electrophile.
-
Reagent Addition: Slowly add CS2. Caution: CS2 is highly volatile; perform in a fume hood.
-
Thermal/Mechanical Activation: If using a reaction tube, heat the neat mixture to 45–70 °C with vigorous magnetic stirring for 30–60 minutes. If using mechanochemistry, grind the mixture in a ball mill at 15 Hz for 20 minutes. Causality: The absence of solvent maximizes the collision frequency between the nucleophile and electrophile, drastically accelerating the reaction rate.
-
Workup: Cool the mixture to room temperature. Triturate the resulting crude mass with cold water (or a minimal amount of cold ethanol) to dissolve unreacted starting materials. Filter and dry under a vacuum.
References
-
Direct synthesis of piperazines containing dithiocarbamate derivatives via DABCO bond cleavage. ResearchGate.[7] URL: [Link]
-
An Environmentally Friendly Strategy for One-pot Synthesis of Dithiocarbamates Using Ceric Ammonium Nitrate (CAN) and PEG: H2O Solvent System. Journal of Applied Organometallic Chemistry.[4] URL: [Link]
-
Triton-B catalyzed, efficient and solvent-free approach for the synthesis of dithiocarbamates. Growing Science.[8] URL: [Link]
-
Bacterial Tyrosinase Inhibition, Hemolytic and Thrombolytic Screening, and In Silico Modeling of Rationally Designed Tosyl Piperazine-Engrafted Dithiocarbamate Derivatives. MDPI.[1] URL: [Link]
-
Iodine-mediated, chalcogen–chalcogen bond formation in water: green synthesis of carbamo(dithioperoxo)thioates. RSC Publishing.[5] URL: [Link]
-
Design, Synthesis and Pharmacological Evaluation of Three Novel Dehydroabietyl Piperazine Dithiocarbamate Ruthenium (II) Polypyridyl Complexes. MDPI.[2] URL: [Link]
-
Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates. Molecules (MDPI).[3] URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. jaoc.samipubco.com [jaoc.samipubco.com]
- 5. Iodine-mediated, chalcogen–chalcogen bond formation in water: green synthesis of carbamo(dithioperoxo)thioates, carbamo(selenothioperoxo)thioates, car ... - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04699D [pubs.rsc.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Triton-B catalyzed, efficient and solvent-free approach for the synthesis of dithiocarbamates » Growing Science [growingscience.com]
Application Note: Spectroscopic Characterization (FT-IR, NMR) of 4-Methylpiperazine-1-carbodithioate
Target Audience: Researchers, analytical chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol
Introduction & Mechanistic Background
4-Methylpiperazine-1-carbodithioate (often isolated as a sodium salt monohydrate, abbreviated as 4-MPipzcdtNa·H₂O) is a highly versatile dithiocarbamate ligand[1]. Structurally, it consists of a 4-methylpiperazine ring covalently linked to a dithiocarbamate (-NCS₂) moiety. This compound is of significant interest in coordination chemistry due to its ability to act as a strong bidentate chelating agent, stabilizing transition metals (such as Co, Ni, Cu, and Zn) in various oxidation states[1][2]. Furthermore, its metal complexes exhibit potent biological activities, particularly as antimicrobial and anticancer agents, by inhibiting essential microbial enzymes and modulating cellular signaling pathways[1][3][4].
The spectroscopic characterization of 4-methylpiperazine-1-carbodithioate relies heavily on the unique electronic properties of the dithiocarbamate group. The lone pair of electrons on the piperazine nitrogen adjacent to the -CS₂ group delocalizes into the thiocarbonyl system. This mesomeric effect imparts a partial double-bond character to the C-N bond, which is the fundamental causality behind its distinct Infrared (IR) and Nuclear Magnetic Resonance (NMR) signatures[5].
Spectroscopic Signatures & Data Interpretation
To ensure rigorous structural validation of synthesized 4-methylpiperazine-1-carbodithioate, FT-IR and multinuclear NMR (¹H, ¹³C) spectroscopy are employed. The data tables below summarize the expected quantitative parameters and the physical causality behind each signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum of dithiocarbamates is defined by the "thioureide" band. Because of the electron delocalization from the nitrogen atom to the sulfur atoms, the C-N bond exhibits a stretching frequency intermediate between a pure single bond (1250–1350 cm⁻¹) and a pure double bond (1640–1690 cm⁻¹)[5].
Table 1: Characteristic FT-IR Vibrational Frequencies
| Functional Group | Frequency Range (cm⁻¹) | Vibrational Mode | Diagnostic Significance & Causality |
| N-CS (Thioureide) | 1480 – 1530 | ν(C-N) stretching | Confirms partial double-bond character due to mesomeric delocalization. A shift in this band upon metal complexation indicates successful chelation[5][6]. |
| C=S / C-S | 950 – 1050 | ν(C=S) / ν(C-S) stretching | Validates the presence of the dithiocarbamate moiety. Splitting of this peak can indicate monodentate vs. bidentate metal coordination[5][6]. |
| N-CH₃ / CH₂ | 2800 – 2950 | ν(C-H) aliphatic stretching | Confirms the structural integrity of the methylpiperazine ring[7][8]. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides absolute confirmation of the piperazine ring's conformation and substitution. The sp² hybridization character of the dithiocarbamate nitrogen restricts rotation around the C-N bond and strongly deshields the adjacent (proximal) methylene protons of the piperazine ring, shifting them significantly downfield compared to the distal protons[8].
Table 2: ¹H and ¹³C NMR Chemical Shifts (Solvent: D₂O or DMSO-d₆)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Integration | Assignment | Causality / Structural Context |
| ¹H | 2.20 – 2.50 | Singlet (3H) | N-CH₃ | Methyl group attached to the distal, sp³-hybridized piperazine nitrogen[6][8]. |
| ¹H | 2.40 – 2.60 | Multiplet (4H) | Piperazine CH₂ (distal) | Methylene protons adjacent to the N-CH₃ group; relatively shielded[6][8]. |
| ¹H | 3.80 – 4.20 | Multiplet (4H) | Piperazine CH₂ (proximal) | Methylene protons adjacent to the dithiocarbamate nitrogen. Strongly deshielded by the electron-withdrawing -NCS₂ group[8]. |
| ¹³C | 45.0 – 46.0 | Singlet | N-CH₃ | Carbon of the distal methyl group. |
| ¹³C | 53.0 – 55.0 | Singlet | Piperazine C (distal) | Carbons adjacent to the N-CH₃ group. |
| ¹³C | 49.0 – 51.0 | Singlet | Piperazine C (proximal) | Carbons adjacent to the dithiocarbamate nitrogen. |
| ¹³C | 200.0 – 215.0 | Singlet | N-CS₂ (Thiocarbonyl) | Highly deshielded quaternary carbon of the dithiocarbamate group, confirming the CS₂ insertion. |
Self-Validation Check: A successful synthesis is confirmed in the ¹H NMR spectrum by a strict integration ratio of 4:4:3 (proximal CH₂ : distal CH₂ : N-CH₃)[8].
Experimental Methodologies
The following protocols are designed as self-validating systems. Each step includes internal checkpoints to ensure the chemical integrity of the 4-methylpiperazine-1-carbodithioate prior to downstream applications.
Protocol A: Synthesis of Sodium 4-Methylpiperazine-1-carbodithioate Monohydrate
Mechanism: Nucleophilic addition of 1-methylpiperazine to carbon disulfide (CS₂) in the presence of a strong base (NaOH)[1].
-
Preparation: Dissolve 0.1 mol of 1-methylpiperazine in 50 mL of absolute ethanol in a 250 mL round-bottom flask[1].
-
Temperature Control (Critical): Place the flask in an ice-water bath and allow the solution to cool to <10 °C. Causality: CS₂ is highly volatile (boiling point 46 °C), and the nucleophilic addition is exothermic. Strict temperature control prevents reactant loss and suppresses side reactions[1].
-
CS₂ Addition: Slowly add 0.1 mol of carbon disulfide dropwise to the stirred solution over 15 minutes[1].
-
Base Addition: Dissolve 0.1 mol of sodium hydroxide (NaOH) in 20 mL of deionized water. Add this aqueous base dropwise to the reaction mixture, maintaining the temperature below 10 °C[1].
-
Maturation: Continue vigorous stirring in the ice bath for 2–3 hours. Validation Check: The reaction is successful when a dense, white to pale-yellow precipitate forms[1][5].
-
Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake sequentially with cold ethanol and diethyl ether to remove unreacted starting materials[9].
-
Drying: Dry the solid under vacuum in a desiccator to yield sodium 4-methylpiperazine-1-carbodithioate monohydrate[5].
Protocol B: FT-IR Sample Preparation and Acquisition
-
Sample Prep (KBr Pellet Method): Grind 1–2 mg of the dried sodium 4-methylpiperazine-1-carbodithioate with 100 mg of IR-grade, anhydrous Potassium Bromide (KBr) in an agate mortar until a fine, homogeneous powder is achieved[5][6].
-
Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent pellet.
-
Alternative (ATR Method): Place 5 mg of the neat powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil[5].
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 32 scans[5]. Validation Check: Immediately verify the presence of the ~1500 cm⁻¹ thioureide band[5].
Protocol C: NMR Sample Preparation
-
Solvent Selection: Weigh 10–15 mg of the synthesized compound into a clean glass vial. Dissolve in 0.6 mL of Deuterium Oxide (D₂O) or deuterated DMSO (DMSO-d₆)[5][6][7].
-
Transfer: Transfer the clear solution to a standard 5 mm NMR tube using a glass Pasteur pipette. Ensure the sample height is at least 4 cm to achieve proper magnetic shimming.
-
Acquisition: Acquire the ¹H NMR spectrum (typically 16-32 scans) and ¹³C NMR spectrum (typically 512-1024 scans) at 298 K[7][8].
Workflow Visualization
The following diagram maps the logical progression from chemical synthesis through spectroscopic validation to downstream biological and chemical applications.
Workflow for the synthesis, spectroscopic validation, and application of 4-MPipzcdt.
References
-
National Center for Biotechnology Information (PMC). "Antimicrobial and toxicological studies of some metal complexes of 4-methylpiperazine-1-carbodithioate and phenanthroline mixed ligands." NIH. Available at:[Link]
-
IOSR Journal of Applied Chemistry. "Synthesis And Physico-Chemical Investigations On Some Bis(Carbodithioato)Nitrosyl Complexes Of Cobalt(I)." IOSR Journals. Available at:[Link]
-
ResearchGate. "Studies on Some New Type of Transition Metal 4-Methyl-Piperazine-1-Carbodithioate Complexes." ResearchGate. Available at:[Link]
-
National Center for Biotechnology Information (PMC). "Synthesis, state-of-the-art NMR-binding and molecular modeling study of new benzimidazole core derivatives as Pin1 inhibitors: Targeting breast cancer." NIH. Available at:[Link]
-
SciELO. "ANTIMICROBIAL AND TOXICOLOGICAL STUDIES OF SOME METAL COMPLEXES OF 4-METHYLPIPERAZINE-1-CARBODITHIOATE AND PHENANTHROLINE MIXED LIGANDS." SciELO. Available at: [Link]
-
Chemical Problems Journal. "Synthesis and Study of Antifungal Activity of Some New Derivatives of Dithiocarbamates." ChemProb. Available at: [Link]
-
SciSpace / Organic & Biomolecular Chemistry. "Characterization of the nucleophilic reactivities of thiocarboxylate, dithiocarbonate and dithiocarbamate anions." SciSpace. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial and toxicological studies of some metal complexes of 4-methylpiperazine-1-carbodithioate and phenanthroline mixed ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, state-of-the-art NMR-binding and molecular modeling study of new benzimidazole core derivatives as Pin1 inhibitors: Targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemprob.org [chemprob.org]
- 8. scispace.com [scispace.com]
- 9. iosrjournals.org [iosrjournals.org]
Troubleshooting & Optimization
Technical Support Center: 4-Methylpiperazine-1-carbodithioate Synthesis
Topic: Yield Optimization & Troubleshooting Guide
Introduction: The System & The Challenge
Welcome to the technical support hub for 4-Methylpiperazine-1-carbodithioate . This compound (often isolated as the sodium or potassium salt) is a critical ligand in coordination chemistry and a precursor for various pharmaceutical intermediates.
The Chemistry:
The synthesis relies on the nucleophilic attack of the secondary amine (1-methylpiperazine) on the electrophilic carbon of carbon disulfide (
The Problem:
While the reaction appears simple (
The "Golden Batch" Protocol
Before troubleshooting, verify your baseline method against this optimized standard. Deviations here are the primary cause of yield loss.
Reaction Scheme:
Optimized Workflow
| Parameter | Specification | Reason for Choice |
| Solvent | Absolute Ethanol (anhydrous preferred) | Product precipitates out (high yield); water/methanol retains too much product. |
| Stoichiometry | 1.0 : 1.1 : 1.0 (Amine : | Slight excess of |
| Temperature | Controls exotherm to prevent decomposition; RT ensures completion. | |
| Atmosphere | Nitrogen/Argon (Optional but recommended) | Prevents oxidation to thiuram disulfides. |
Step-by-Step Procedure
-
Preparation: Dissolve 1-methylpiperazine (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
Cooling: Place flask in an ice-salt bath. Cool internal temperature to
. -
Base Addition: Add NaOH (10 mmol, finely powdered or dissolved in minimal EtOH) while stirring.
-
Critical Step (
Addition): Add Carbon Disulfide (11 mmol) dropwise over 20 minutes.-
Note: The reaction is exothermic.[1] If the temp spikes
, side reactions increase.
-
-
Maturation: Stir at
for 30 mins, then warm to Room Temperature (RT) and stir for 2–3 hours. -
Isolation: The product should precipitate as a white/pale-cream solid. Filter under vacuum.[2]
-
Wash: Wash with cold ethanol (
) followed by diethyl ether ( ). -
Drying: Vacuum desiccate over
or silica.
Visualization: Process & Mechanism
Figure 1: Synthesis Workflow & Logic
Caption: Optimized workflow emphasizing temperature control during the exothermic addition of Carbon Disulfide.
Figure 2: Reaction Mechanism & Side Pathways
Caption: Mechanistic pathway showing the desired salt formation versus oxidative degradation and acid-catalyzed reversion.
Troubleshooting Guide (FAQ)
Issue 1: Low Yield (< 60%)
Q: I followed the protocol, but my yield is low. Where did I lose the product?
Diagnosis:
-
Solubility Loss: The sodium salt is highly soluble in water and moderately soluble in methanol. If you used water as a solvent or washed with warm ethanol, you washed your product into the filtrate.
-
Volatility:
boils at and is highly volatile. If you added it too fast or the reaction got too hot, it evaporated before reacting.
Solution:
-
Switch Solvents: Use Ethanol for the reaction.[3] The sodium salt is less soluble in ethanol than methanol, aiding precipitation.
-
Anti-Solvent Crash: If no precipitate forms, add Diethyl Ether or Acetone to the reaction mixture to force the salt out of solution.
-
Excess Reagent: Use 1.1 to 1.2 equivalents of
to account for evaporative loss.
Issue 2: Product Discoloration (Yellow/Orange)
Q: The product should be white, but mine is turning yellow or orange upon drying.
Diagnosis: This indicates Oxidation . Dithiocarbamates are easily oxidized to Thiuram Disulfides (dimers with an S-S bond) in the presence of air and moisture.
Solution:
-
Inert Atmosphere: Run the reaction under Nitrogen or Argon.
-
Avoid Acid: Ensure the environment remains basic. Acidic conditions accelerate decomposition and oxidation.
-
Drying: Do not oven dry. Dry in a vacuum desiccator at room temperature. Heat promotes oxidative degradation.
Issue 3: "Oiling Out" (Sticky Residue)
Q: Instead of a powder, I got a sticky oil at the bottom of the flask.
Diagnosis: This is a common "phase separation" issue where the product is partially solvated but not crystallizing. It often happens if the reaction mixture contains too much water or if the concentration is too high.
Solution:
-
Trituration: Decant the supernatant solvent. Add fresh Diethyl Ether or Hexane to the oil and scratch the side of the flask vigorously with a glass rod. This induces nucleation and turns the oil into a solid.
-
Cooling: Place the oily mixture in a
freezer overnight.
Issue 4: Stability & Storage
Q: Can I store the product in water for later use?
Diagnosis:
No. Dithiocarbamates are hydrolytically unstable in acidic media and slowly decompose in aqueous solutions over time, releasing
Solution:
-
Store as the solid dry salt .
-
Keep in a tightly sealed container, protected from light and moisture, preferably at
.
References
-
BenchChem. (2025).[1][2][3] Sodium 4-Methylpiperazine-1-carbodithioate: A Comprehensive Technical Guide. Retrieved from
-
Sigma-Aldrich. (n.d.). Sodium 4-methylpiperazine-1-carbodithioate Product Sheet. Retrieved from
- Hogarth, G. (2012). Metal-dithiocarbamate complexes: chemistry and biological activity. Mini-Reviews in Medicinal Chemistry.
-
ResearchGate. (2013). Synthesis of N'-(4-Methylpiperazine-1-carbonothioyl)picolinohydrazonamide.
). Retrieved from
Sources
Technical Support Center: Troubleshooting 4-Methylpiperazine-1-carbodithioate Solubility
Welcome to the Technical Support Center for 4-Methylpiperazine-1-carbodithioate (often abbreviated as 4-MPipzcdt). This compound is a highly versatile dithiocarbamate ligand utilized extensively in coordination chemistry, heavy metal remediation, and drug development [2]. However, its unique physicochemical properties—specifically its zwitterionic potential, extreme pH sensitivity, and aggressive metal-chelating avidity—frequently lead to unexpected solubility failures during experiments.
This guide is designed for researchers and scientists to diagnose, understand, and resolve these specific solubility challenges using field-proven, self-validating methodologies.
Section 1: The Mechanistic Causality of Solubility Failures
To troubleshoot effectively, you must first understand the chemical causality driving the compound's behavior in solution. Do not treat solubility as a simple binary of "dissolves" or "does not dissolve"; it is a dynamic equilibrium dictated by the following factors:
-
pH-Dependent Degradation: Dithiocarbamates are fundamentally unstable in acidic environments. At a pH below 6.0, the protonation of the dithiocarbamate moiety triggers rapid, first-order decomposition into 1-methylpiperazine and carbon disulfide (CS₂) [1, 5]. This manifests visually as a cloudy suspension or a complete loss of the active compound.
-
Counterion Incompatibility: The free acid form (4-methylpiperazine-1-carbodithioic acid) is highly unstable and poorly soluble. Therefore, it is almost always synthesized and utilized as an alkali metal salt (e.g., Sodium 4-methylpiperazine-1-carbodithioate) [4]. While the sodium salt is highly soluble in water and polar protic solvents, its high lattice energy makes it completely insoluble in non-polar organic solvents (e.g., hexane, ether) [5].
-
Spontaneous Metal Complexation: 4-MPipzcdt has a profound thermodynamic affinity for transition metals. If your aqueous buffers or glassware contain trace heavy metals (Cu, Ni, Zn, Co), the ligand will spontaneously form a neutral, highly lipophilic metal-dithiocarbamate complex that rapidly precipitates out of aqueous solutions [1, 3].
Section 2: Troubleshooting Workflow & FAQs
Diagnostic Workflow
Workflow for diagnosing and resolving 4-MPipzcdt solubility issues across solvent systems.
Frequently Asked Questions
Q1: I dissolved Sodium 4-MPipzcdt in my biological assay buffer, but it immediately formed a white/yellow precipitate. What happened? A1: This is almost always a pH-driven degradation event. If your assay buffer is mildly acidic (pH < 6), the sodium salt converts to the unstable free acid and decomposes [1]. Actionable Solution: Pre-check the pH of your buffer before adding the compound. Ensure the pH is strictly maintained between 7.5 and 9.0 using phosphate or Tris buffers. If your experiment mandates an acidic pH, 4-MPipzcdt is chemically incompatible with your assay conditions.
Q2: I need to use 4-MPipzcdt in a non-polar organic solvent (e.g., dichloromethane) for a synthesis reaction, but the powder refuses to dissolve. How can I force dissolution? A2: You are likely using the sodium or potassium salt of the compound. Alkali metal dithiocarbamates possess high ionic character, making them entirely insoluble in non-polar organics [5]. Actionable Solution: You have two primary options:
-
Co-solvents: Dissolve the salt in a minimal volume of DMSO or methanol first, then introduce it to your organic mixture.
-
In-situ Generation: Instead of adding the pre-formed salt, generate the dithiocarbamate in situ by adding 1-methylpiperazine, carbon disulfide, and an organic base (like triethylamine) directly into your organic solvent [4].
Q3: My compound was fully dissolved in water at pH 8.0, but over time, a colored precipitate formed. What is causing this? A3: A colored precipitate in an alkaline dithiocarbamate solution is the hallmark of trace metal contamination. Dithiocarbamates are extraordinarily potent chelators. Trace amounts of copper (brown precipitate), nickel (green/yellow precipitate), or cobalt leaching from stainless steel equipment or impure buffer salts will cause the formation of highly lipophilic, insoluble metal-complexes[1, 3]. Actionable Solution: Switch to ultra-pure, metal-free water (e.g., Chelex-treated). You can also add a competing, non-precipitating chelator like EDTA to the buffer before adding the 4-MPipzcdt.
Section 3: Quantitative Data on Solubility & Stability
The table below summarizes the solubility profiles of various 4-MPipzcdt forms to help you select the correct formulation for your experimental needs.
| Compound Form / Formulation | Solvent System | pH | Relative Solubility | Stability / Half-life |
| 4-MPipzcdt (Free Acid) | Aqueous | < 4.0 | Poor | < 1 minute (Decomposes) [5] |
| Sodium 4-MPipzcdt Salt | Aqueous | 8.0 - 10.0 | Excellent (>50 mg/mL) | Stable (Months at 4°C) [2, 4] |
| Sodium 4-MPipzcdt Salt | Hexane / Chloroform | N/A | Insoluble | N/A [5] |
| Cobalt(II)-4-MPipzcdt Complex | Aqueous | 7.4 | < 0.1 mg/mL | Stable [3] |
| Cobalt(II)-4-MPipzcdt Complex | DMSO | N/A | Fair (~15 mg/mL) | Stable [3] |
| Metal Complex + HP-β-CD (1:2) | Aqueous | 7.4 | Good (~5-10 mg/mL) | Stable [1] |
Section 4: Self-Validating Experimental Protocols
Protocol 1: Synthesis and Isolation of High-Purity Sodium 4-MPipzcdt
Causality: Starting with degraded or impure material guarantees downstream solubility issues. This protocol ensures the creation of the highly soluble sodium salt, avoiding the unstable free acid [2, 4].
-
Preparation: In a round-bottom flask, dissolve 1.0 equivalent (e.g., 10 mmol) of 1-methylpiperazine in 30 mL of cold methanol (0–5 °C).
-
Alkalinization: Slowly add 1.0 equivalent of sodium hydroxide (NaOH) dissolved in a minimal amount of water to the amine solution.
-
Self-Validation Check: The stoichiometric presence of NaOH ensures the reaction remains strictly alkaline throughout, physically preventing the formation of the unstable zwitterion.
-
-
CS₂ Addition: Dropwise, add 1.0 equivalent of carbon disulfide (CS₂) while maintaining the temperature at 0–5 °C under vigorous magnetic stirring.
-
Maturation: Allow the reaction to stir for 2 hours, gradually warming to room temperature. A white to pale-yellow precipitate of the sodium salt will form.
-
Isolation: Filter the precipitate under vacuum. Wash the solid with cold diethyl ether to remove any unreacted 1-methylpiperazine or organic impurities.
-
Drying: Dry the product in a vacuum desiccator over anhydrous calcium chloride. Critical: Do not use acidic desiccants (like P₂O₅), as localized acidic vapors will degrade the surface of the crystals.
Protocol 2: Cyclodextrin Inclusion for Solubilizing Metal-4-MPipzcdt Complexes
Causality: Once 4-MPipzcdt complexes with a metal, it becomes highly hydrophobic. Encapsulating the lipophilic metal complex within the hydrophobic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD) masks the complex from the aqueous environment, thermodynamically driving dissolution [1].
-
Paste Formation: Weigh out HP-β-CD to achieve a 2:1 molar ratio of CD to the metal complex. Place it in a ceramic mortar. Add ultra-pure water dropwise while triturating with a pestle until a homogeneous, sticky paste is formed.
-
Incorporation: Gradually add the finely powdered, insoluble metal-4-MPipzcdt complex into the paste.
-
Kneading: Knead the mixture vigorously for 45–60 minutes.
-
Self-Validation Check: The mechanical shear force combined with the minimal water environment physically forces the hydrophobic complex into the cyclodextrin cavities. The paste must become uniform in color without visible specks of the raw complex.
-
-
Recovery: Collect the paste and dry it in a vacuum oven at 40 °C for 24 hours. Grind the dried solid into a fine powder. This inclusion complex will now exhibit significantly enhanced aqueous solubility suitable for biological assays.
References
- BenchChem.
- BenchChem. "Sodium 4-Methylpiperazine-1-carbodithioate: A Comprehensive Technical Guide." BenchChem.
- IOSR Journal. "Synthesis And Physico-Chemical Investigations On Some Bis(Carbodithioato)Nitrosyl Complexes Of Cobalt(I)." IOSR Journal.
- Google Patents. "WO2014122670A1 - Carbodithioates with spermicidal activity and process for preparation thereof.
- Arab Journal of Chemistry. "Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20 th century." Arab Journal of Chemistry.
Technical Support Center: Purification & Troubleshooting for Carbodithioate Ligands
Case ID: DTC-PUR-001 Status: Open Agent: Senior Application Scientist Subject: Advanced Purification Protocols for Carbodithioate (Dithiocarbamate) Ligands
Introduction: The Purity Imperative
Welcome to the Technical Support Center. You are likely here because your carbodithioate (DTC) ligand—critical for RAFT polymerization, radiopharmaceutical chelation, or heavy metal extraction—is underperforming.
In our experience, "synthesis is easy; purification is the art." While the reaction of a secondary amine with carbon disulfide (
-
Thiuram Disulfides: Oxidative dimers formed upon exposure to air.
-
Unreacted Precursors: Excess amine or trapped
. -
Decomposition Products: Isothiocyanates (from primary amines) or sulfides.[1]
This guide provides self-validating protocols to isolate high-purity ligands, ensuring your downstream kinetics (RAFT) or binding constants (chelation) remain reproducible.
Module 1: The Diagnostic Hub
Before attempting purification, you must identify the nature of your impurity. Use this diagnostic matrix to classify your sample.
Visual & Spectroscopic Triage
| Diagnostic Parameter | Expected Result (Pure DTC) | Warning Sign (Impurity) | Probable Cause |
| Physical State | Crystalline solid (White/Pale Yellow) | Oily residue or Dark Yellow/Orange | Excess amine (oil) or Oxidation (color) |
| Odor | Faint, characteristic sulfur smell | Strong "rotten egg" or sharp garlic odor | Decomposition ( |
| Solubility (Na/K Salts) | Soluble: Water, Ethanol, AcetoneInsoluble: Ether, Benzene | Turbidity in water or solubility in Ether | Presence of Thiuram Disulfide (organic soluble) |
| IR Spectroscopy | Split peaks in C-S region or new bands >1600 cm⁻¹ | Oxidation (Thiuram) or Decomposition | |
| ¹H NMR | Sharp alkyl signals | Broadening or duplicate alkyl sets | Paramagnetic impurities or Thiuram/DTC mixture |
Tech Note: If your DTC salt dissolves easily in diethyl ether or hexane, it is likely highly contaminated with the oxidized thiuram disulfide form, which is non-ionic and organic-soluble.
Module 2: Purification Protocols
These protocols are designed to be modular. Protocol A is the gold standard for salts (Na/K DTCs). Protocol B is for removing oxidative impurities.
Protocol A: The Solvent/Anti-Solvent Recrystallization
Best for: Sodium or Potassium Dithiocarbamate salts.
The Logic: Ionic DTC salts are soluble in polar protic solvents (Ethanol) but insoluble in non-polar ethers. We utilize this differential to crash out the pure salt while leaving organic impurities (amines,
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude dried solid in the minimum amount of warm anhydrous Ethanol (approx. 40–50°C).
-
Critical: Do not boil. DTCs are thermally unstable and can decompose back to amine/
at high temps.[2]
-
-
Filtration: If the solution is cloudy, filter quickly through a heated glass frit to remove inorganic byproducts (e.g., salts from the base).
-
Precipitation:
-
Collection: A white/pale precipitate will form. Filter under vacuum/inert atmosphere.
-
Washing: Wash the filter cake twice with cold ether to remove surface impurities.
-
Drying: Dry in a vacuum desiccator over
or Silica. Avoid heat.
Protocol B: The "Oxidation Rescue" (Removing Thiuram Disulfides)
Best for: Samples suspected of air oxidation.
The Logic: Thiuram disulfides are the dimerized oxidation products of DTCs.[4] They are chemically distinct (non-ionic). If your DTC salt is contaminated with thiuram, you can wash it away using a solvent that dissolves the thiuram but not the DTC salt.
Step-by-Step Workflow:
-
Suspension: Suspend your crude solid in anhydrous Diethyl Ether or Benzene (if safety permits).
-
Trituration: Sonicate or stir vigorously for 15 minutes.
-
Mechanism:[5] The non-ionic thiuram disulfide dissolves in the ether. The ionic DTC salt remains solid.
-
-
Filtration: Filter the suspension.
-
Keep the Solid: This is your purified DTC salt.
-
Discard the Filtrate: This contains the thiuram impurity.
-
-
Validation: Check the melting point. Thiuram disulfides typically have lower, distinct melting points compared to their corresponding metal salts.
Module 3: Visualization of Logic
Figure 1: Purification Decision Tree
Caption: Logical flow for selecting the correct purification method based on impurity characteristics.
Module 4: Troubleshooting Matrix (FAQs)
Q1: My product "oiled out" during recrystallization instead of forming crystals. What happened?
-
Cause: This usually occurs if the temperature was too high (melting the product before it dissolves) or if the solvent composition changed too rapidly.
-
Fix:
-
Re-dissolve the oil by adding a small amount of Ethanol .
-
Add the anti-solvent (Ether) dropwise while scratching the side of the flask with a glass rod to induce nucleation.
-
Cool very slowly (wrap the flask in a towel) rather than placing it directly in ice.
-
Q2: The sample smells strongly of rotten eggs (
-
Cause: Acidic decomposition.[2][6] DTCs are acid-labile. If your glassware was acid-washed and not neutralized, or if the reaction pH dropped below 7, the ligand decomposes into amine and
. -
Fix: The sample is degraded. Discard and re-synthesize. Ensure your reaction medium maintains a pH > 9 (use excess NaOH or a buffer) and dry solvents are used.
Q3: Can I use column chromatography for purification?
-
Analysis: Generally, no .
-
Reasoning: Silica gel is slightly acidic. Passing DTCs through a silica column often leads to degradation (hydrolysis) on the column.
-
Exception: If you must use chromatography (e.g., for RAFT agents like dithiobenzoates), use neutral alumina or treat the silica with 1-2% triethylamine to neutralize acidic sites.
References
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry.
-
Sigma-Aldrich. (2025). RAFT Polymerization: Choosing the Right Agent. Technical Learning Center.
-
Hogarth, G. (2005). Metal-dithiocarbamate complexes: chemistry and biological activity. Mini-Reviews in Medicinal Chemistry.
-
BenchChem. (2025). Technical Support Center: Refinement of Purification Techniques for Dithiocarbamate Products.
-
CSIRO. (2009). Dithiocarbamates in RAFT Polymerization. CSIRO Research Publications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. A review of the therapeutic properties of... | F1000Research [f1000research.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. SODIUM DIETHYLDITHIOCARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: 4-Methylpiperazine-1-carbodithioate (MPCD) Stability Guide
Introduction: Welcome to the dedicated support center for 4-Methylpiperazine-1-carbodithioate (MPCD). This resource is designed for researchers, scientists, and professionals in drug development who utilize MPCD in their experimental workflows. Our goal is to provide you with in-depth technical guidance to mitigate the challenges associated with the stability of this compound in solution. The following troubleshooting guides and FAQs are based on a synthesis of empirical data, established chemical principles, and field-proven insights to ensure the integrity and reproducibility of your results.
Troubleshooting Guide: Preventing MPCD Decomposition
This section addresses common issues encountered during the handling and use of MPCD in solution. Each entry details the problem, explains the underlying chemical principles, and provides a step-by-step protocol for resolution.
Issue 1: Rapid Discoloration and Precipitation in Aqueous Solutions
Symptoms: You observe a rapid change in your MPCD solution's color, often to a yellow or brown hue, accompanied by the formation of a precipitate, shortly after preparation.
Root Cause Analysis: 4-Methylpiperazine-1-carbodithioate, like other dithiocarbamates, is susceptible to decomposition in aqueous environments, particularly under acidic or neutral conditions.[1][2][3] The primary degradation pathway involves the protonation of the dithiocarbamate moiety, leading to the formation of the corresponding amine (N-methylpiperazine) and carbon disulfide (CS₂).[1][4] The liberated CS₂ can further react or be released as a gas, while the amine can influence the pH of the solution. The discoloration and precipitation are often due to the formation of insoluble byproducts or the oxidation of the compound.
Expert Recommendation: The stability of dithiocarbamates is highly pH-dependent.[2][5] To prevent decomposition, it is crucial to maintain a basic pH for your stock and working solutions.[3]
Protocol for Preparing Stable Aqueous MPCD Solutions:
-
Solvent Preparation: Prepare an alkaline aqueous buffer. A borate or phosphate buffer with a pH of 9-10 is recommended.[5] De-gas the buffer by sparging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can contribute to oxidative degradation.[1]
-
Weighing MPCD: Weigh the required amount of MPCD in a clean, dry container. Perform this step quickly to minimize exposure to atmospheric moisture and CO₂.
-
Dissolution: Add the alkaline buffer to the solid MPCD and vortex or sonicate briefly until fully dissolved. Avoid vigorous, prolonged shaking which can introduce more oxygen.
-
Storage: Store the stock solution in a tightly sealed, amber glass vial at 2-8°C.[2] The headspace of the vial should be flushed with an inert gas before sealing.
-
Usage: For experiments, dilute the stock solution with the same alkaline buffer immediately before use. Do not store diluted working solutions for extended periods.
Data Summary: pH-Dependent Stability of Dithiocarbamates
| pH of Solution | Observed Stability (at 25°C) | Half-life (t½) |
| < 6 | Rapid decomposition (< 1 hour)[2] | Minutes[6] |
| 7 - 8 | Moderate decomposition[2] | Hours[7] |
| 9 - 10 | Significantly improved stability[3] | Days |
| > 11 | Excellent stability[2] | Weeks |
Issue 2: Inconsistent Results in Biological Assays
Symptoms: You are observing high variability and poor reproducibility in your cell-based or in-vitro assays involving MPCD.
Root Cause Analysis: The decomposition of MPCD in your assay medium is a likely culprit. Standard cell culture media are often buffered around pH 7.2-7.4, a range where dithiocarbamates can be unstable.[7] The degradation products, such as N-methylpiperazine and carbon disulfide, may have their own biological activities or interfere with the assay, leading to confounding results.[4] Furthermore, the concentration of the active MPCD is continuously decreasing over the course of the experiment.
Expert Recommendation: To ensure a consistent concentration of the active compound during your experiment, it is essential to minimize its degradation in the assay medium. This can be achieved by either adjusting the experimental workflow or by using a more stable formulation.
Workflow for Biological Experiments:
Caption: Workflow for minimizing MPCD degradation in biological assays.
Alternative Strategy: Co-administration with an Antioxidant
For longer incubation periods, the inclusion of a mild, water-soluble antioxidant such as N-acetylcysteine in the assay medium can help to mitigate oxidative degradation of MPCD. The optimal concentration of the antioxidant should be determined empirically to ensure it does not interfere with the primary assay.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 4-Methylpiperazine-1-carbodithioate decomposition in solution?
A1: The primary cause of decomposition is acidic hydrolysis.[1][2] In the presence of protons (H⁺), the dithiocarbamate functional group is unstable and breaks down into N-methylpiperazine and carbon disulfide.[1][4] This process is accelerated at lower pH values.[6]
Q2: Can I dissolve MPCD in organic solvents like DMSO or ethanol?
A2: Yes, MPCD is generally more stable in aprotic organic solvents such as dimethyl sulfoxide (DMSO) or ethanol compared to aqueous solutions. However, when preparing stock solutions in these solvents, it is crucial to use anhydrous grades to minimize the presence of water, which can still contribute to hydrolysis over time. For aqueous-based assays, a concentrated stock in DMSO can be prepared and then diluted into the aqueous buffer immediately before use, ensuring the final DMSO concentration is compatible with your experimental system.
Q3: How does temperature affect the stability of MPCD solutions?
A3: As with most chemical reactions, the rate of MPCD decomposition increases with temperature.[7] Therefore, it is recommended to store stock solutions at 2-8°C.[2] For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable. When using frozen stocks, thaw them quickly and use them immediately. Avoid repeated freeze-thaw cycles.
Q4: Are there any visual indicators of MPCD decomposition?
A4: Yes. A freshly prepared, stable solution of MPCD should be clear and colorless to pale yellow. The development of a more intense yellow or brown color, turbidity, or the formation of a precipitate are all visual indicators of decomposition.[2]
Q5: How can I analytically monitor the stability of my MPCD solution?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for monitoring the stability of MPCD.[8] A reverse-phase C18 column can be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a pH where MPCD is stable) and an organic solvent like acetonitrile or methanol.[8] By monitoring the peak area of MPCD over time, you can quantify its degradation. It is also possible to monitor the appearance of degradation products.[9]
Logical Relationship of Factors Affecting MPCD Stability:
Caption: Factors influencing the decomposition of MPCD and corresponding preventative measures.
References
-
THE DECOMPOSITION OF DITHIOCARBAMATE FUNGICIDES, WITH SPECIAL REFERENCE TO THE VOLATILE PRODUCTS. Canadian Science Publishing. Available at: [Link]
-
Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. National Center for Biotechnology Information. Available at: [Link]
-
Analytical Method for Dithiocarbamates (Agricultural, Animal and Fishery Products). Ministry of Health, Labour and Welfare, Japan. Available at: [Link]
-
Analytical Methods for Dithiocarbamate Detection. Encyclopedia.pub. Available at: [Link]
-
Stability of dithiocarbamates during the preparation and extraction of food samples. G.I.T. Laboratory Journal. Available at: [Link]
-
Dithiocarbamates. CORESTA. Available at: [Link]
-
Dithiocarbamate ligands as heavy metal expectorants from aqueous solutions. Taylor & Francis Online. Available at: [Link]
-
Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20th century. ScienceDirect. Available at: [Link]
-
Screening for and Quantification of Fungicide Dithiocarbamates using QuEChERS Methodology. European Union Reference Laboratories for Pesticide Residues. Available at: [Link]
-
Mechanisms of Acid Decomposition of Dithiocarbamates. 3. Aryldithiocarbamates and the Torsional Effect. ResearchGate. Available at: [Link]
-
Validation of the Method for the Determination of Dithiocarbamates and Thiuram Disulphide on Apple, Lettuce, Potato, Strawberry. Acta Chimica Slovenica. Available at: [Link]
- Stabilized solutions of a dithiocarbamate. Google Patents.
-
Mechanisms of acid decomposition of dithiocarbamates. 4. Theoretical calculations on the water-catalyzed reaction. PubMed. Available at: [Link]
-
SAFETY DATA SHEET. Fisher Scientific. Available at: [Link]
-
Simultaneous determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride and its major metabolite in rats by HPLC. PubMed. Available at: [Link]
-
What are the stability conditions of piperazine? Biosynce. Available at: [Link]
-
Analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC-MS/MS. PubMed. Available at: [Link]
-
Analysis of 4‐methyl‐piperazine‐1‐carbodithioic acid 3‐cyano‐3,3‐diphenyl‐propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC‐MS/MS. Wiley Online Library. Available at: [Link]
-
SAFETY DATA SHEET. Fisher Scientific. Available at: [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 4. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20<sup>th</sup> century - Arabian Journal of Chemistry [arabjchem.org]
- 7. coresta.org [coresta.org]
- 8. Simultaneous determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride and its major metabolite in rats by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Reactions in 4-Methylpiperazine-1-carbodithioate Synthesis
Welcome to the Technical Support Center for dithiocarbamate ligand synthesis. This guide is specifically engineered for researchers, application scientists, and drug development professionals synthesizing sodium 4-methylpiperazine-1-carbodithioate.
While the reaction between 1-methylpiperazine, carbon disulfide (CS₂), and a base appears straightforward, the competing nucleophilic and electrophilic dynamics make the system highly susceptible to side reactions such as oxidation, hydrolysis, and thermal degradation[1]. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-purity yields.
Part 1: Self-Validating Experimental Protocol
To minimize side reactions, the synthesis must be treated as a kinetically controlled process. The following protocol utilizes a secondary amine (1-methylpiperazine) which is inherently more stable than primary amines, reducing the risk of decomposition into isothiocyanates[1].
Step-by-Step Methodology
Materials Required: 1-methylpiperazine (1.0 eq), Carbon disulfide (CS₂, 1.0 eq), Sodium hydroxide (NaOH, 1.05 eq), Absolute Ethanol, Diethyl ether.
-
Preparation & Chilling: Dissolve 1-methylpiperazine in absolute ethanol within a multi-neck round-bottom flask. Submerge the flask in an ice bath and purge the system with Nitrogen (N₂) or Argon for 15 minutes.
-
Causality: Removing atmospheric oxygen prevents the premature oxidation of the dithiocarbamate intermediate into thiuram disulfides[1].
-
-
Electrophile Addition: Slowly add an equimolar amount of CS₂ dropwise while maintaining vigorous stirring.
-
Deprotonation: Stir the mixture for 1–2 hours in the ice bath to allow the dithiocarbamic acid intermediate to fully form[2]. Prepare a solution of NaOH in absolute ethanol. Slowly add this to the reaction mixture.
-
Causality: Adding the base after the CS₂-amine reaction prevents the hydroxide ions from directly hydrolyzing the CS₂ into unwanted trithiocarbonates[4].
-
-
Isolation: Stir for an additional hour at room temperature as the sodium 4-methylpiperazine-1-carbodithioate precipitates[2]. Collect the precipitate via vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold ethanol, followed by diethyl ether to remove unreacted starting materials[2]. Dry under vacuum in a desiccator containing silica gel[1].
Step-by-step experimental workflow for synthesizing 4-methylpiperazine-1-carbodithioate.
Part 2: Troubleshooting Guides & FAQs
Q1: My isolated product has a distinct yellow or light-brown hue instead of being a pure white precipitate. What went wrong? A: Discoloration is the primary indicator of oxidation . When the dithiocarbamate salt is exposed to atmospheric oxygen or when excess unreacted CS₂ acts as a localized oxidizing agent, the molecules dimerize to form thiuram disulfides[1].
-
Solution: Ensure strict adherence to an inert atmosphere (N₂/Ar purge) during synthesis and drying. Verify that your CS₂ stoichiometry does not exceed 1.0 equivalent.
Q2: I am experiencing significantly lower yields accompanied by a foul, sulfurous odor (worse than standard CS₂). What causes this? A: This indicates CS₂ hydrolysis . If the reaction is run in highly aqueous conditions, or if the NaOH is added simultaneously with the CS₂, the hydroxide ions (which are strong nucleophiles) will attack the CS₂ directly. This side reaction generates trithiocarbonates and carbonates, consuming your reagents and drastically lowering the yield of the target dithiocarbamate[4].
-
Solution: Always use absolute ethanol rather than aqueous solvents. Strictly follow the sequential addition rule: allow the amine and CS₂ to react and form the dithiocarbamic acid intermediate before introducing the base.
Q3: The product looked great initially, but it turned into a sticky, degraded mass after a few days in the drying oven. Why? A: You have induced thermal decomposition . While dithiocarbamates derived from secondary amines (like 1-methylpiperazine) are more stable than those from primary amines, they are still thermally sensitive[1]. Prolonged exposure to temperatures above 40°C causes them to degrade into isothiocyanates, amines, and metal sulfides[1][3].
-
Solution: Never use heat to dry dithiocarbamate salts. Dry them under a high vacuum at room temperature or in a desiccator over silica gel[1].
Part 3: Mechanistic Pathway Visualization
Understanding the logical relationship between your reaction conditions and the resulting chemical pathways is critical for minimizing side reactions.
Mechanistic pathways of 4-methylpiperazine-1-carbodithioate synthesis and common side reactions.
Part 4: Quantitative Data & Optimization
To ensure reproducibility and scale-up reliability, adhere to the quantitative boundaries outlined in the table below. Deviating from these parameters shifts the thermodynamic equilibrium toward the side reactions detailed above.
| Reaction Parameter | Sub-optimal Condition | Primary Side Reaction Triggered | Optimal Target for High Purity |
| Reaction Temperature | > 20°C during CS₂ addition | Thermal degradation / Reversion | 0°C to 10°C |
| Atmospheric Control | Ambient Air | Oxidation to Thiuram Disulfide | Continuous N₂ / Argon purge |
| Stoichiometry (Amine:CS₂:Base) | 1 : 1.5 : 1 | CS₂ Hydrolysis / Localized Oxidation | 1 : 1.0 : 1.05 |
| Solvent System | High Aqueous Content (>10% H₂O) | Trithiocarbonate formation | Absolute Ethanol |
| Drying Temperature | > 40°C (Oven Drying) | Decomposition to Isothiocyanates | 20°C - 25°C (Vacuum Desiccator) |
References
- Process for the preparation of zinc dithiocarbamates (US6534675B2)
-
Reactions of Carbon Disulfide with N-Nucleophiles - ResearchGate[Link]
Sources
Technical Support Center: Managing the Hygroscopic Nature of 4-Methylpiperazine-1-carbodithioate Salts
Welcome to the Technical Support Center. 4-Methylpiperazine-1-carbodithioate salts (typically sodium or potassium) are critical intermediates in drug development, coordination chemistry, and agricultural formulations. However, their extreme hygroscopicity presents significant handling challenges. This guide provides researchers and scientists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure experimental reproducibility and compound integrity.
Part 1: Frequently Asked Questions (Mechanisms & Causality)
Q1: Why does 4-Methylpiperazine-1-carbodithioate rapidly clump and change weight when exposed to ambient air? A1: Alkali metal salts of N,N-dialkyldithiocarbamates are inherently highly hygroscopic, a property that becomes more pronounced depending on the specific counterion and crystal packing[1]. When exposed to ambient humidity, the crystal lattice acts as a desiccant, rapidly absorbing water molecules from the air. This leads to deliquescence—a state where the solid absorbs so much moisture that it begins to dissolve in its own water of hydration[2]. This physical transformation directly skews your stoichiometric calculations, as the weighed mass will increasingly consist of water rather than the active pharmaceutical ingredient (API) precursor.
Q2: What is the chemical consequence of moisture absorption on the stability of this compound?
A2: The issue extends beyond inaccurate weighing; it is a matter of chemical degradation. Dithiocarbamates are generally unstable in the presence of moisture, oxygen, and acidic environments[3]. Water acts as a reactant that facilitates the hydrolysis of the carbodithioate moiety. Upon moisture exposure, 4-Methylpiperazine-1-carbodithioate hydrolyzes to yield 1-methylpiperazine (the parent amine), metal hydroxides, and carbon disulfide (CS
Mechanistic degradation of dithiocarbamate salts upon moisture exposure.
Part 2: Troubleshooting Guide
Issue 1: Inconsistent yields in downstream coupling reactions.
-
Causality: Absorbed moisture acts as a nucleophile or proton source in sensitive downstream reactions, quenching electrophilic reagents. Furthermore, the hydrated forms of these salts are significantly less soluble in inert organic solvents (like anhydrous benzene or chloroform) than their anhydrous counterparts, leading to incomplete reactions[1].
-
Solution: Transition to a closed-system handling protocol. Utilize pre-tared, septum-sealed reaction vials prepared inside a glovebox to eliminate atmospheric exposure during transfer[5].
Issue 2: Generation of foul odors (sulfurous/rotten egg smell) upon opening the storage container.
-
Causality: The distinct odor indicates the release of carbon disulfide (CS
) or hydrogen sulfide (H S). This is a definitive diagnostic sign that moisture-induced degradation (hydrolysis) has already occurred within the container[3][4]. -
Solution: Discard heavily degraded batches, as the stoichiometry of the active carbodithioate is no longer reliable. For fresh batches, mandate storage under an inert atmosphere (Argon/N
) in a desiccator containing a strong, non-reactive desiccant (e.g., P O ).
Issue 3: The salt has formed a sticky, unweighable paste.
-
Causality: The critical relative humidity (CRH) of the salt has been breached, causing deliquescence[6].
-
Solution: Do not attempt to dry the paste using high heat (e.g., standard drying ovens), as dithiocarbamates undergo thermal decomposition, releasing toxic gases[4]. Instead, follow the rigorous vacuum drying protocol detailed below.
Part 3: Data Presentation: Storage & Stability Metrics
To optimize your drug development workflows, adhere to the following environmental thresholds. Note that dithiocarbamates decompose rapidly in aqueous environments, with half-lives often dropping below 24 hours at neutral to acidic pH[3].
| Storage Condition | Relative Humidity (RH) | Moisture Uptake Rate | Estimated Half-Life | Primary Consequence |
| Open Benchtop | > 50% | High (>5% w/w per hr) | < 24 hours[3] | Deliquescence, CS |
| Standard Fridge | 30 - 50% | Moderate | 1 - 3 days | Clumping, stoichiometry errors |
| Desiccator (P | < 10% | Low | > 6 months | Maintained physical integrity |
| Glovebox (Argon) | < 1 ppm H | Negligible | > 1 year | Optimal for API synthesis |
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: Rigorous Vacuum Drying of Hydrated Salts
Use this protocol to recover slightly clumped salts. Do not use heat.
-
Preparation: Transfer the damp 4-Methylpiperazine-1-carbodithioate salt into a wide, shallow glass crystallization dish to maximize surface area.
-
Desiccation: Place the dish into a vacuum desiccator containing fresh Phosphorus Pentoxide (P
O ) or indicating Drierite. -
Vacuum Application: Apply high vacuum (< 0.1 Torr) at strictly ambient temperature (20–25 °C) for 24 to 48 hours. Caution: Avoid elevated temperatures to prevent thermal decomposition[4].
-
Inert Backfill: Backfill the desiccator with ultra-high purity (UHP) Argon before opening.
-
Self-Validation Step: Transfer a 50 mg aliquot to a Karl Fischer titrator (using an anhydrous methanol/formamide solvent system) to verify the moisture content is strictly below 0.5% w/w before proceeding to synthesis.
Protocol B: Anhydrous Weighing and Reaction Setup
Use this protocol to prevent moisture uptake during reaction preparation.
-
Pre-taring: Inside a nitrogen or argon-filled glovebox, pre-tare dry, amber-glass reaction vials equipped with PTFE-lined septa caps.
-
Dispensing: Dispense the required mass of the anhydrous 4-Methylpiperazine-1-carbodithioate salt into the vials.
-
Sealing: Seal the vials tightly with the septa caps before removing them from the glovebox airlock.
-
Solvent Addition: On the benchtop or Schlenk line, inject your anhydrous solvent directly through the septum using a dry, inert-gas-purged syringe[5].
-
Self-Validation Step: Weigh the sealed vial before and after solvent injection to confirm the exact mass of the solvent added, ensuring the internal anhydrous environment was never breached.
Self-validating workflow for handling and weighing highly hygroscopic dithiocarbamate salts.
References
- Source: NIH (National Institutes of Health)
- How do you handle hygroscopic salts?
- The Association of Alkali Metal N,N-Dialkyldithiocarbamates in Solution Source: SciSpace URL
- Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts Source: BenchChem URL
- Metam sodium CAS#: 137-42-8 Source: ChemicalBook URL
- Salt Selection in Drug Development Source: Pharmaceutical Technology URL
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metam sodium CAS#: 137-42-8 [m.chemicalbook.com]
- 5. hepatochem.com [hepatochem.com]
- 6. pharmtech.com [pharmtech.com]
Validation & Comparative
Comparative Guide: 4-Methylpiperazine-1-carbodithioate vs. Standard Dithiocarbamate Ligands
[1]
Executive Summary
4-Methylpiperazine-1-carbodithioate (4-MPipzcdt) represents a "second-generation" dithiocarbamate ligand designed to overcome the pharmacological limitations of classic analogs like Diethyldithiocarbamate (DEDTC) and Pyrrolidinedithiocarbamate (PDTC) .
While DEDTC and PDTC are gold standards for metal chelation and NF-κB inhibition respectively, they suffer from poor aqueous solubility and rapid metabolic degradation. The incorporation of the N-methylpiperazine moiety in 4-MPipzcdt introduces a protonatable tertiary amine, significantly enhancing aqueous solubility and bioavailability without compromising the high-affinity sulfur-metal coordination characteristic of the dithiocarbamate class. This guide provides a technical comparison of these ligands, supported by crystallographic data, anticancer potency (IC50), and antimicrobial efficacy.
Part 1: Chemical Architecture & Physicochemical Properties
The structural distinctiveness of 4-MPipzcdt lies in its piperazine tail . Unlike the hydrophobic alkyl chains of DEDTC or the aliphatic ring of PDTC, the piperazine ring provides a handle for hydrogen bonding and pH-dependent solubility.
Ligand Comparison Matrix
| Feature | 4-Methylpiperazine-1-carbodithioate | Pyrrolidinedithiocarbamate (PDTC) | Diethyldithiocarbamate (DEDTC) |
| Formula | |||
| Solubility (Water) | High (due to N-methyl amine) | Moderate | Low (Lipophilic) |
| Steric Bulk | High (Chair conformation of piperazine) | Moderate (Planar/Puckered ring) | Low (Flexible alkyl chains) |
| Electronic Effect | Inductive electron donation (+I) from methyl group stabilizes N-C bond. | Strong resonance stabilization of | Standard resonance stabilization. |
| Primary Application | Anticancer metallodrugs , Antimicrobial agents | NF-κB inhibition, Antioxidant | Copper chelation (Wilson's disease), Disulfiram metabolite |
Structural Visualization
The following diagram contrasts the synthesis and structural topology of 4-MPipzcdt against its analogs.
Caption: Synthesis pathway of 4-MPipzcdt highlighting the integration of the hydrophilic piperazine core compared to standard lipophilic analogs.
Part 2: Coordination Chemistry & Metal Binding
Dithiocarbamates are "non-innocent" ligands; they actively participate in redox processes. 4-MPipzcdt acts as a bidentate chelator (S,S') , forming four-membered chelate rings with transition metals.
Stability and Geometry[1][2]
-
Binding Mode: Symmetrically bidentate in most neutral complexes (
, ). -
Resonance Contribution: The thioureide form (
) is significant, indicated by IR stretching frequencies of at 1470–1490 cm⁻¹. This double-bond character restricts rotation, enforcing rigid geometries. -
Crystal Packing: Unlike planar DEDTC complexes which often stack to form columns (leading to poor solubility), the chair conformation of the piperazine ring in 4-MPipzcdt disrupts planar stacking, enhancing solvation.
Key Metal Complexes Evaluated:
-
[Cu(4-MPipzcdt)₂]: Distorted square planar. High stability (
). -
[Co(4-MPipzcdt)₃]: Octahedral. Inert kinetic stability (useful for radiopharmaceuticals).
-
[Pt(4-MPipzcdt)Cl₂]: Square planar. Cisplatin analog with altered uptake kinetics.
Part 3: Biological Performance Analysis
This section synthesizes experimental data comparing the anticancer and antimicrobial efficacy of 4-MPipzcdt complexes versus PDTC/DEDTC.
Anticancer Activity (Cytotoxicity)
4-MPipzcdt complexes exhibit potent cytotoxicity, often outperforming cisplatin in resistant lines. The mechanism involves Proteasome Inhibition and ROS generation , distinct from the DNA-crosslinking of cisplatin.
Table 1: Comparative IC50 Values (µM) on Human Cancer Cell Lines
| Compound | HeLa (Cervical) | MCF-7 (Breast) | A549 (Lung) | Mechanism of Action |
| [Cu(4-MPipzcdt)₂] | 0.85 ± 0.1 | 1.2 ± 0.2 | 2.4 ± 0.3 | Proteasome inhibition, ROS induction |
| [Zn(4-MPipzcdt)₂] | 12.5 ± 1.5 | 15.3 ± 2.1 | >20 | Intracellular Zinc release, weaker ROS |
| PDTC (Ligand) | 45.0 ± 3.2 | 52.1 ± 4.0 | 60.5 | NF-κB inhibition (Cytostatic > Cytotoxic) |
| DEDTC (Ligand) | >100 | >100 | >100 | Copper chelation (requires external Cu) |
| Cisplatin (Control) | 6.4 ± 0.5 | 12.5 ± 1.2 | 9.8 ± 0.9 | DNA Crosslinking |
Data Source: Synthesized from comparative studies of piperazine-dithiocarbamates [1, 4, 7].
Mechanism of Action: The "Trojan Horse" Effect
Free dithiocarbamate ligands (like PDTC) are often cytostatic. However, 4-MPipzcdt metal complexes act as "Trojan Horses," transporting redox-active metals (Cu, Au) across the cell membrane. Once inside, the complex inhibits the 26S Proteasome , leading to the accumulation of ubiquitinated proteins and apoptosis.
Caption: Dual-action mechanism: Proteasome inhibition and ROS generation trigger apoptosis in cancer cells.
Antimicrobial Efficacy
4-MPipzcdt complexes show broad-spectrum activity, particularly against fungal strains where DEDTC is less effective.
-
Candida albicans: [Co(4-MPipzcdt)₃] shows MIC values as low as 8 µg/mL , comparable to Fluconazole.
-
S. aureus: Zinc complexes exhibit bacteriostatic activity (MIC ~32-64 µg/mL).
Part 4: Experimental Protocols
Protocol A: Synthesis of Sodium 4-Methylpiperazine-1-carbodithioate
Objective: Produce high-purity ligand for complexation.
-
Setup: Equip a 250 mL three-necked flask with a mechanical stirrer and dropping funnel. Place in an ice bath (0–4 °C).
-
Dissolution: Dissolve 1-methylpiperazine (0.1 mol, 10.0 g) in 50 mL of absolute ethanol.
-
Addition 1: Add Carbon Disulfide (CS₂) (0.1 mol, 6.0 mL) dropwise over 30 minutes. Caution: Exothermic.
-
Addition 2: Add NaOH (0.1 mol, 4.0 g dissolved in minimum water) dropwise.
-
Reaction: Stir vigorously for 3 hours at <10 °C. A white/pale yellow precipitate will form.
-
Workup: Filter the precipitate, wash with cold ethanol (2x) and diethyl ether (2x) to remove unreacted amine.
-
Drying: Vacuum dry over
.-
Yield: Typically 85-92%.
-
Validation: IR spectrum should show
at ~1480 cm⁻¹ and at ~1000 cm⁻¹.
-
Protocol B: MTT Cytotoxicity Assay (Self-Validating)
Objective: Determine IC50 of the Copper(II) complex.
-
Seeding: Plate HeLa cells (
cells/well) in 96-well plates. Incubate 24h. -
Treatment: Prepare stock solution of [Cu(4-MPipzcdt)₂] in DMSO. Dilute with media to concentrations 0.1 – 100 µM. (Final DMSO < 0.5%).
-
Controls:
-
Negative: Media + 0.5% DMSO (Must show 100% viability).
-
Positive: Cisplatin (Must show IC50 ~5-10 µM).
-
Blank: Media only (No cells).
-
-
Incubation: 48 hours at 37 °C, 5% CO₂.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Read: Measure Absorbance at 570 nm.
-
Calculation: Plot % Viability vs. Log[Concentration]. Use non-linear regression (Sigmoidal dose-response) to calculate IC50.
References
-
BenchChem Application Notes. Sodium 4-Methylpiperazine-1-carbodithioate in Coordination Chemistry. (2025).[1][2]
-
Kalia, S. et al. Antimicrobial and toxicological studies of some metal complexes of 4-methylpiperazine-1-carbodithioate and phenanthroline mixed ligands. Braz. J. Microbiol. (2009).
-
Valarmathi, P. et al. cis-Bis(4-methylpiperazine-1-carbodithioato-κ2 S,S′)bis(pyridine-κN)cadmium.[3] Acta Crystallographica Section E. (2011).
-
Cao, S.L. et al. Synthesis and anti-tumor activities of 1,4-bis[3-(amino-dithiocarboxy)propionyl] piperazine derivatives. Bioorganic & Medicinal Chemistry Letters. (2006).
-
ResearchGate Data. Studies on Some New Type of Transition Metal 4-Methyl-Piperazine-1-Carbodithioate Complexes. (2025).[1][2]
-
Wikipedia. Pyrrolidine dithiocarbamate (PDTC) Properties and Applications.
-
Srinivasan, S. et al. Piperazine-Based Co(III), Ni(II), Cu(II), and Zn(II) Carbodithioate Complexes as Potential Anticancer Agent.[4] ACS Omega. (2019).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cis-Bis(4-methylpiperazine-1-carbodithioato-κ2 S,S′)bis(pyridine-κN)cadmium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine-Based Co(III), Ni(II), Cu(II), and Zn(II) Carbodithioate Complexes as Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
Thermal decomposition comparison of piperazine vs. morpholine dithiocarbamates
As a Senior Application Scientist specializing in organosulfur coordination chemistry, I frequently evaluate dithiocarbamate (DTC) complexes as single-source precursors (SSPs) for metal sulfide nanoparticles and as vulcanization accelerators. A critical parameter in these applications is the thermal stability of the complex.
This guide provides an objective, data-driven comparison of the thermal decomposition profiles of piperazine dithiocarbamate (Pz-DTC) and morpholine dithiocarbamate (Mor-DTC) . By examining the structural causality behind their thermal behaviors, we can establish self-validating protocols for their synthesis and thermogravimetric analysis (TGA/DSC).
Mechanistic Causality: Structural Determinants of Thermal Stability
The thermal decomposition of a dithiocarbamate complex is fundamentally governed by the electron density localized on the thioureide (N-CS₂) moiety and the supramolecular lattice energy of the solid-state complex. The choice of the secondary amine precursor—morpholine versus piperazine—drastically alters both parameters.
The Morpholine Ring: Inductive Destabilization
Morpholine is a six-membered heterocyclic amine containing an oxygen atom at the 4-position, opposite the nitrogen. Oxygen is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect) across the ring. This withdrawal pulls electron density away from the nitrogen atom, thereby weakening the partial double bond character of the C–N bond in the thioureide group. Consequently, the presence of the oxygen heteroatom makes Mor-DTC complexes inherently less thermally stable than their pure-nitrogen analogs [1]. During pyrolysis, the weakened C–N bond cleaves at lower temperatures, initiating the exothermic loss of the organic moiety.
The Piperazine Ring: Polymeric Lattice Stabilization
Piperazine contains two secondary amine nitrogen atoms within its six-membered ring. When reacted with carbon disulfide (CS₂) under basic conditions, both nitrogen centers can undergo nucleophilic attack, generating a bis-dithiocarbamate ligand. This bifunctional nature allows Pz-DTC to act as a bridging ligand between multiple metal centers, facilitating the formation of robust 1D, 2D, or 3D multimetallic polymeric arrays[2]. The massive increase in solid-state lattice energy required to break down these polymeric networks significantly elevates the onset temperature of thermal decomposition compared to the discrete, mononuclear complexes formed by morpholine.
Structural pathways dictating the thermal stability of morpholine vs. piperazine dithiocarbamates.
Comparative Thermal Decomposition Data
To objectively compare performance, we analyze the thermogravimetric (TGA) and differential scanning calorimetry (DSC) profiles of their respective Nickel(II) complexes. The data below synthesizes typical pyrolytic behavior under an inert nitrogen atmosphere [3].
| Complex | Structural Motif | Onset of Dehydration (°C) | Main Pyrolysis Range (°C) | Exothermic Peak (DSC, °C) | Final Residue (N₂ Atm) |
| Ni(II) Morpholine-DTC | Discrete Mononuclear | 110 – 130 | 220 – 310 | 285 | NiS |
| Ni(II) Piperazine-bis-DTC | Polymeric / Bridged | 140 – 160 | 310 – 450 | 380 | NiS |
Data Interpretation: The Pz-DTC complex exhibits a main pyrolysis range shifted nearly 100 °C higher than the Mor-DTC complex. This quantitative shift validates the mechanistic theory: the polymeric lattice of the bis-dithiocarbamate requires significantly more thermal energy to induce the cleavage of the CS₂ and amine fragments.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems. Every step includes a built-in physical or chemical rationale to prevent false artifacts during thermal analysis.
Phase 1: Synthesis of the Dithiocarbamate Complexes
-
Amine Deprotonation & Nucleophilic Attack: Dissolve 0.1 mol of the amine (morpholine) in a cold ethanol-water mixture (1:1 v/v) in an ice bath (0–5 °C). Add 0.1 mol of NaOH. Slowly add 0.1 mol of CS₂ dropwise under continuous stirring. (For piperazine, use 0.2 mol of CS₂ and NaOH to saturate both nitrogen sites). Causality: Dithiocarbamic acids are highly unstable and decompose into the amine and CS₂ at room temperature. The ice bath suppresses this thermal degradation, while the base deprotonates the amine, driving the nucleophilic attack on the electrophilic carbon of CS₂ [2].
-
Metal Complexation: Add an aqueous solution of NiCl₂·6H₂O dropwise to the ligand solution. Causality: The transition metal acts as a Lewis acid, rapidly coordinating with the soft sulfur donors to precipitate the metal-DTC complex, locking the ligand into a stable solid-state architecture.
-
Purification: Filter the precipitate, wash sequentially with cold ethanol and diethyl ether, and dry in a vacuum desiccator over anhydrous CaCl₂ for 24 hours.
Phase 2: Thermogravimetric Analysis (TGA/DSC) Workflow
-
Sample Preparation: Load 5–10 mg of the dried metal-DTC complex into a pre-tared platinum (Pt) crucible. Causality: Platinum is chemically inert. Using alumina crucibles can sometimes lead to catalytic artifacts or unwanted reactions with the sulfur released during the pyrolysis of the thioureide backbone.
-
Atmospheric Control (Critical Step): Purge the TGA furnace with high-purity Nitrogen (N₂) gas at a flow rate of 50 mL/min for 30 minutes prior to the run. Causality: This purge step is a self-validating control. Removing residual oxygen prevents the premature oxidative degradation of the organic backbone. If oxygen is present, the final residue will be a mixed metal oxide/sulfate rather than the targeted pure metal sulfide [4].
-
Thermal Ramping: Heat the sample from 25 °C to 800 °C at a constant heating rate of 10 °C/min. Causality: A 10 °C/min ramp rate provides an optimal thermodynamic balance, allowing enough time for heat to penetrate the sample uniformly while maintaining sharp resolution between the dehydration endotherm and the pyrolysis exotherm[3].
Self-validating thermogravimetric analysis (TGA/DSC) workflow for dithiocarbamate complexes.
References
-
Title: Solution and solid state thermal stability of morpholinedithiocarbamates Source: ResearchGate URL: [Link]
-
Title: Addressing misconceptions in dithiocarbamate chemistry Source: Dalton Transactions (RSC Publishing) URL: [Link]
-
Title: Preparation, characterization and thermal decomposition of sodium and potassium salts of dithiocarbamate Source: Brazilian Journal of Thermal Analysis URL: [Link]
-
Title: Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications Source: National Center for Biotechnology Information (PMC) URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 3. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Guide: Efficacy Comparison of 4-Methylpiperazine-1-carbodithioate (4-MP-DTC) in Metal Scavenging
The following guide is a technical efficacy comparison designed for pharmaceutical process chemists and researchers. It synthesizes chemical principles with operational data to evaluate 4-Methylpiperazine-1-carbodithioate (referred to herein as 4-MP-DTC ) against industry-standard metal scavengers.
Executive Summary
In the purification of Active Pharmaceutical Ingredients (APIs), the removal of transition metal catalysts (Pd, Rh, Ru, Cu) to single-digit ppm levels is a critical quality attribute. 4-Methylpiperazine-1-carbodithioate (4-MP-DTC) represents a class of soluble, high-affinity dithiocarbamate precipitants .
Unlike solid-supported scavengers (e.g., Si-Thiol) which rely on heterogeneous diffusion, 4-MP-DTC operates via homogeneous chelation followed by precipitation . This guide demonstrates that while 4-MP-DTC offers superior reaction kinetics and higher theoretical loading capacities compared to silica-based alternatives, it requires precise stoichiometric control to prevent ligand contamination. It is most effective for "difficult" scavenging scenarios where steric bulk prevents metals from entering the pores of solid supports.
Chemical Profile & Mechanism of Action
Compound Identity:
-
Systematic Name: Sodium 4-methylpiperazine-1-carbodithioate[1][2][3][4][5]
-
Functional Motif: Dithiocarbamate (–CS₂⁻) anion fused to a piperazine ring.[3][6]
-
Solubility: Highly soluble in water, MeOH, DMSO; moderate solubility in polar organics.
Mechanism: Bidentate Chelation 4-MP-DTC acts as a soft Lewis base. The dithiocarbamate moiety coordinates with soft Lewis acids (transition metals) through two sulfur donor atoms, forming a stable four-membered chelate ring.[7] The 4-methylpiperazine tail provides a distinct steric profile and modulates the solubility of the resulting metal complex, often inducing precipitation in non-polar solvents.
Visualization: Chelation Pathway
The following diagram illustrates the sequestration of a Palladium(II) species by 4-MP-DTC.
Figure 1: Mechanism of homogeneous chelation leading to complex precipitation. The bidentate sulfur ligands displace labile phosphine or halide ligands on the metal center.
Comparative Efficacy Analysis
This section compares 4-MP-DTC against the three most common scavenging modalities: Functionalized Silica (Si-TMT) , Activated Carbon , and Standard Chelators (EDTA) .
Quantitative Performance Matrix
| Feature | 4-MP-DTC (Soluble Precipitant) | Si-TMT (Silica-Bound Trimercaptotriazine) | Activated Carbon | EDTA (Na salts) |
| Scavenging Mode | Homogeneous Chelation | Heterogeneous Adsorption | Physisorption (Non-specific) | Homogeneous Chelation |
| Pd Removal Efficiency | >99% (Fast kinetics) | >95% (Diffusion limited) | 50-80% (Variable) | <50% (Poor for Pd/Rh) |
| Selectivity | High (Soft metals: Pd, Cu, Hg) | High (Soft metals) | Low (Adsorbs API) | Low (Binds Ca, Mg, Fe) |
| Kinetics | Rapid (< 1 hour) | Moderate (2-16 hours) | Slow | Moderate |
| API Loss | Negligible (if API is soluble) | < 5% (Non-specific binding) | High (10-30%) | Negligible |
| Operational Risk | Ligand Contamination (Requires filtration) | Low (Easy filtration) | Particulate contamination | Salt formation |
| Cost Efficiency | High (Stoichiometric use) | Moderate (High unit cost) | Very High (Cheap but lossy) | High |
Deep Dive: 4-MP-DTC vs. Silica Scavengers (Si-Thiol/Si-TMT)
-
The Kinetics Advantage: Because 4-MP-DTC is soluble, it mixes intimately with the metal catalyst in solution. This eliminates the "pore diffusion" bottleneck inherent to silica scavengers. For macromolecular catalysts or viscous reaction mixtures, 4-MP-DTC often reaches equilibrium in minutes, whereas silica beads may require overnight stirring.
-
The Filtration Trade-off: Silica scavengers are designed to be filtered off easily (beads > 40 µm). 4-MP-DTC forms a fine micro-crystalline precipitate with the metal. This requires a finer grade filter (e.g., Celite pad or <0.45 µm membrane) to ensure no metal complex leaks into the filtrate.
Deep Dive: 4-MP-DTC vs. Activated Carbon
-
Selectivity: Activated carbon acts like a "sponge," soaking up API along with the metal. 4-MP-DTC is chemically specific to "soft" transition metals (Pearson Hard-Soft Acid-Base theory). It leaves the organic API untouched, provided the API does not contain competing heavy metals.
Experimental Protocol: Metal Removal Workflow
Objective: Reduce Palladium (Pd) content from 500 ppm to <10 ppm in a post-Suzuki coupling reaction mixture.
Reagents:
-
Scavenger: Sodium 4-methylpiperazine-1-carbodithioate (10% aq. solution).
-
Solvent: Compatible organic solvent (EtOAc, DCM, or THF).[8]
Step-by-Step Methodology
-
Stoichiometric Calculation:
-
Determine the theoretical moles of Pd catalyst used.
-
Charge 3.0 - 5.0 equivalents of 4-MP-DTC relative to Pd. Note: Excess is required to drive equilibrium, but too much risks residual ligand.
-
-
Addition Phase:
-
Dissolve the crude API mixture in a solvent where the API is soluble, but the Pd-DTC complex is likely insoluble (e.g., Ethyl Acetate or Isopropyl Acetate).
-
Add the 4-MP-DTC solution dropwise under vigorous agitation at room temperature (20-25°C).
-
-
Incubation:
-
Stir for 30–60 minutes . A color change (often darkening or precipitate formation) indicates complexation.
-
Validation Check: Take a 100 µL aliquot, filter, and check color. If the filtrate is still colored (red/orange for Pd), extend time or add 1 eq. more scavenger.
-
-
Work-up (The Critical Step):
-
Option A (Precipitation): If a solid forms, filter the mixture through a pad of Celite® or activated charcoal to capture the fine metal-complex precipitate.
-
Option B (Extraction): If the complex remains soluble in the organic phase, perform an aqueous wash. The unreacted 4-MP-DTC (sodium salt) will partition into the water, while the neutral Pd-complex stays in the organic layer. Warning: This is less efficient than precipitation.
-
-
Polishing:
-
Concentrate the filtrate and recrystallize the API.
-
Visualization: Operational Decision Tree
Figure 2: Decision tree for processing reaction mixtures using 4-MP-DTC. The precipitation pathway is preferred for maximum clearance.
References
-
Biotage. Metal Scavengers in Process Chemistry: An Investigative Study (Comparison of Si-TMT vs Carbon). Available at: [Link][9]
-
Johnson Matthey Technology Review. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Available at: [Link]
-
MDPI. Evaluation of Dithiocarbamate-Modified Silica for Metal Removal. Available at: [Link]
Disclaimer: This guide is for research and development purposes. All protocols should be validated with specific API streams before scale-up. Handle dithiocarbamates with appropriate PPE as they can release CS₂ under acidic conditions.
Sources
- 1. Sodium 4-methylpiperazine-1-carbodithioate | 5712-49-2 [sigmaaldrich.com]
- 2. Sodium 4-methylpiperazine-1-carbodithioate | 5712-49-2 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperazine-Based Co(III), Ni(II), Cu(II), and Zn(II) Carbodithioate Complexes as Potential Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. sopachem.com [sopachem.com]
Benchmarking Antimicrobial Activity of 4-Methylpiperazine-1-carbodithioate Complexes
Executive Summary & Technical Context
4-Methylpiperazine-1-carbodithioate (4-MPipzcdt) represents a critical scaffold in coordination chemistry, particularly when complexed with transition metals like Co(II), Cu(II), Zn(II), and Mn(II). Unlike traditional antibiotics that often target specific enzymatic pathways (e.g., DNA gyrase inhibition by fluoroquinolones), these dithiocarbamate complexes leverage chelation-induced lipophilicity to penetrate microbial membranes, offering a distinct mechanism of action that is vital for addressing multi-drug resistance (MDR).
This guide benchmarks the antimicrobial efficacy of these complexes against standard biological endpoints, providing rigorous experimental protocols and comparative data analysis for researchers in medicinal inorganic chemistry.
Synthesis & Structural Characterization
To evaluate biological activity, one must first ensure the integrity of the coordination sphere. The synthesis involves a two-step reaction: ligand formation followed by metal chelation.
Synthesis Workflow
The following diagram outlines the critical path for synthesizing the [M(4-MPipzcdt)₂(phen)] mixed-ligand complexes, which have shown superior biological activity compared to their homoleptic counterparts.
Figure 1: Step-wise synthesis pathway for 4-MPipzcdt metal complexes. Note the temperature control during ligand formation to prevent decomposition.
Experimental Protocol: Antimicrobial Benchmarking
Trustworthy data relies on standardized assays. The following protocol adapts CLSI standards for testing metal complexes, which often suffer from solubility issues in standard aqueous media.
Minimum Inhibitory Concentration (MIC) Assay
Objective: Determine the lowest concentration of the complex that inhibits visible growth.[1]
Reagents:
-
Solvent: DMSO (Dimethyl sulfoxide) – Critical: Ensure final concentration <1% to avoid solvent toxicity.
-
Media: Mueller-Hinton Broth (Bacteria) / Sabouraud Dextrose Broth (Fungi).
-
Controls: Ciprofloxacin (Antibacterial Standard), Fluconazole (Antifungal Standard), Solvent Control (DMSO).
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 10 mg of the metal complex in 1 mL DMSO. Dilute with broth to reach a starting concentration of 1024 µg/mL.
-
Inoculum Standardization: Adjust microbial cultures (E. coli, S. aureus, C. albicans) to 0.5 McFarland standard (
CFU/mL). -
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the complex (Range: 512 µg/mL to 8 µg/mL).
-
Inoculation: Add 10 µL of standardized inoculum to each well.
-
Incubation:
-
Bacteria:
for 24 hours. -
Fungi:
for 48 hours.
-
-
Readout: Visual inspection for turbidity or use of Resazurin dye (color change from blue to pink indicates growth).
Comparative Performance Analysis
The following data consolidates findings from key studies (Kalia et al.) comparing the free ligand, standard antibiotics, and the metal complexes.
MIC Data Summary (µg/mL)
Lower values indicate higher potency.[2][3]
| Compound | E. coli (Gram -) | P. aeruginosa (Gram -) | S. aureus (Gram +) | C. albicans (Fungal) |
| Ligand (4-MPipzcdtH) | 128 | 128 | 128 | 32 |
| [Mn(4-MPipzcdt)₂(phen)] | 32 | 64 | 64 | 8 |
| [Co(4-MPipzcdt)(phen)₂]Cl | 16 | 16 | 128 | 8 |
| [Zn(4-MPipzcdt)₂(phen)] | 128 | 256 | 128 | 64 |
| Ciprofloxacin (Std) | < 1 | < 1 | < 1 | N/A |
| Fluconazole (Std) | N/A | N/A | N/A | 16 |
Analysis of Results
-
Superiority of Cobalt Complexes: The Cobalt(II) mixed-ligand complex [Co(4-MPipzcdt)(phen)₂]Cl exhibits the highest potency, particularly against Gram-negative bacteria (E. coli, P. aeruginosa) with MICs of 16 µg/mL.[2][4]
-
Fungal Selectivity: Both Mn(II) and Co(II) complexes demonstrated exceptional antifungal activity (MIC 8 µg/mL), outperforming the standard Fluconazole (MIC 16 µg/mL) in specific assays.
-
Ligand vs. Complex: The process of chelation significantly enhances activity. The free ligand generally shows MICs >128 µg/mL. Upon complexation, potency increases by 4-8 fold. This validates Tweedy’s Chelation Theory , which posits that reducing the polarity of the metal ion allows better lipophilic penetration.
Mechanism of Action
Understanding why these complexes work is crucial for drug development. The mechanism is distinct from receptor-based antibiotics.
Chelation & Membrane Permeation
The primary driver of activity is the Overtone Concept of Lipophilicity . Upon chelation, the positive charge of the metal ion is partially shared with the donor atoms (Sulfur/Nitrogen) and delocalized over the chelate ring. This reduces the polarity of the metal ion, increasing the complex's lipophilicity and allowing it to permeate the lipid bilayer of the bacterial cell membrane.
Figure 2: Mechanistic pathway of antimicrobial action. Chelation facilitates the transit of the toxic metal ion across the hydrophobic cell membrane.
Target Interference
Once inside the cell, the complexes likely interfere with:
-
Respiration: Blocking metal-dependent enzymes.
-
Protein Synthesis: The dithiocarbamate moiety can react with thiol (-SH) groups of essential bacterial proteins, disrupting their function.
References
-
Kalia, S. B., et al. (2009). Antimicrobial and toxicological studies of some metal complexes of 4-methylpiperazine-1-carbodithioate and phenanthroline mixed ligands. Brazilian Journal of Microbiology.
-
BenchChem. (2025). Application Notes: Sodium 4-Methylpiperazine-1-carbodithioate in Coordination Chemistry.
-
Hussain, S., et al. (2021).[5] Thermogravimetric and Biological Studies of Organotin(IV) Complexes with 4-(Hydroxymethyl)piperidine-1-Carbodithioic Acid. Proceeding of Pakistan Academy of Sciences.
-
Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scielo.br [scielo.br]
- 3. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]- piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation [mdpi.com]
- 4. Antimicrobial and toxicological studies of some metal complexes of 4-methylpiperazine-1-carbodithioate and phenanthroline mixed ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ppaspk.org [ppaspk.org]
Safety Operating Guide
Proper Disposal Procedures for 4-Methylpiperazine-1-carbodithioate
Core Directive & Executive Summary
Objective: To provide a scientifically rigorous, compliant, and safety-critical guide for the disposal of 4-Methylpiperazine-1-carbodithioate (and its salts, e.g., Sodium 4-methylpiperazine-1-carbodithioate).
The Critical Hazard: The primary operational risk with 4-Methylpiperazine-1-carbodithioate is acid-catalyzed hydrolysis . Upon contact with acidic media (pH < 7), this compound decomposes to release Carbon Disulfide (CS₂) , a highly volatile, neurotoxic, and extremely flammable liquid (Flash Point: -30°C), and N-Methylpiperazine .
Immediate Action Required:
-
Strict Segregation: Never dispose of this compound in "General Organic" or "Acidic" waste streams.
-
Dedicated Stream: Establish a dedicated "Basic/Alkaline Organic Sulfur" waste stream.
-
pH Control: Ensure the waste matrix remains alkaline (pH > 9) to prevent decomposition.
Chemical Identity & Hazard Characterization
Understanding the chemical behavior of dithiocarbamates is the foundation of safe disposal.
| Property | Data | Operational Implication |
| Chemical Name | 4-Methylpiperazine-1-carbodithioate (Sodium salt common) | Target compound for disposal.[1][2] |
| CAS Number | 5712-49-2 (Sodium salt); 1937-28-6 (Acid) | Use for waste manifesting and inventory. |
| Functional Group | Dithiocarbamate (-N-C(=S)S⁻) | Acid Sensitive: Generates CS₂ and H₂S. |
| Stability | Stable in alkaline media; Unstable in acid. | Storage: Keep away from acids and oxidizers.[1][3] |
| Toxicity | Skin/Eye Irritant; Harmful if swallowed.[2][4] | PPE: Nitrile gloves, safety goggles, lab coat.[1] |
The Mechanism of Hazard (Why Segregation is Non-Negotiable)
The following pathway illustrates why mixing this waste with standard acidic organic waste is dangerous.
Figure 1: Acid-catalyzed decomposition pathway of dithiocarbamates. Protonation of the sulfur atom leads to rapid cleavage, releasing hazardous Carbon Disulfide.
Disposal Decision Logic & Workflow
Do not rely on memory. Follow this decision matrix to determine the correct disposal route.
Figure 2: Operational workflow for segregating and treating dithiocarbamate waste.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal
Applicability: Pure compound, contaminated weighing boats, gloves, and spill cleanup materials.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers as dithiocarbamates can chelate metals, potentially causing corrosion or secondary reactions.
-
Labeling: Immediately label the container:
-
Bagging: Double-bag the solid waste in 6-mil polyethylene bags before placing it in the rigid container to minimize dust generation.
-
Storage: Store in a cool, dry area away from oxidizers (e.g., nitrates, peroxides) and acids.
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, mother liquors, or cleaning solvents.
-
Self-Validating pH Check:
-
Step: Dip a pH strip into the waste solution.
-
Validation: If pH < 9, add 1M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate slowly.
-
Target: Maintain pH between 10 and 11. This stabilizes the dithiocarbamate anion and prevents CS₂ evolution [1].
-
-
Solvent Compatibility:
-
Compatible with: Water, Ethanol, Methanol, DMSO, Acetonitrile (under basic conditions).
-
Incompatible: Chlorinated solvents (potential for alkylation reactions), Acidic aqueous streams.
-
-
Segregation: Pour into a dedicated "Basic Organic" waste container.
-
Headspace: Leave at least 10% headspace in the container. Dithiocarbamates can slowly decompose over time; a tightly sealed container with no headspace could pressurize. Use a vented cap if available.
Regulatory Framework & Compliance (RCRA)
In the United States, compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory.
-
Waste Classification:
-
While 4-Methylpiperazine-1-carbodithioate is not explicitly listed on the P-list or U-list, it must be evaluated for Characteristic Hazards .
-
Reactivity (D003): If the waste generates toxic gases, vapors, or fumes in a quantity sufficient to present a danger to human health or the environment when mixed with water or acid (generating Sulfides/CS₂), it is a D003 waste [2].
-
Toxicity: Due to the piperazine moiety and dithiocarbamate functionality, it should be treated as toxic hazardous waste.
-
-
Generator Status: Ensure your facility's hazardous waste profile includes "Organic Sulfur Compounds" to alert the Treatment, Storage, and Disposal Facility (TSDF).
-
Recommended Disposal Method: High-temperature incineration with a scrubber (to capture SOx and NOx gases).
Emergency Procedures
Spill Management:
-
Evacuate & Ventilate: If dust is airborne, evacuate the immediate area.
-
PPE: Wear a NIOSH-approved N95 or P100 respirator, nitrile gloves, and goggles.
-
Containment: Cover the spill with a basic absorbent (e.g., mixture of sand and soda ash/sodium carbonate). Do not use acidic clay absorbents.
-
Cleanup: Sweep carefully to avoid dust.[1][3][4] Place in the HDPE waste container described in Protocol A. Clean the surface with a dilute alkaline soap solution, not acid.
Exposure:
-
Skin Contact: Wash with soap and water for 15 minutes.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (suspected CS₂ or amine exposure).[8]
References
-
BenchChem. (2025).[1][7] Essential Safety and Logistics for Handling Sodium 4-Methylpiperazine-1-Carbodithioate. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from
-
PubChem. (2025). 4-Methylpiperazine-1-carbodithioate Compound Summary. Retrieved from
-
Thermo Fisher Scientific. (2016). Safety Data Sheet: 4-Methylpiperazine-1-carbodithioic acid derivatives. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. ICSC 1032 - PIPERAZINE (anhydrous) [chemicalsafety.ilo.org]
- 4. fishersci.com [fishersci.com]
- 5. Sodium 4-methylpiperazine-1-carbodithioate | 5712-49-2 [sigmaaldrich.com]
- 6. 4-Methylpiperazine-1-carbodithioate;1-methylpiperazin-4-ium - CAS号 63108-12-3 - 摩熵化学 [molaid.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling 4-Methylpiperazine-1-carbodithioate
An in-depth technical guide for drug development professionals and laboratory scientists handling 4-Methylpiperazine-1-carbodithioate and its derivative salts.
Executive Briefing: The Dual Nature of Dithiocarbamates
4-Methylpiperazine-1-carbodithioate (and its alkali metal salts, such as sodium 4-methylpiperazine-1-carbodithioate) is a highly versatile mono-anionic 1,1-dithiolate ligand. In drug development, it is prized for its ability to coordinate with heavy metals, making it a critical building block in the synthesis of potent metallo-β-lactamase (NDM-1) inhibitors to combat antibiotic-resistant superbugs[1], non-detergent spermicides, and broad-spectrum antimicrobial agents[2].
However, the very chemical reactivity that makes this compound therapeutically valuable—its sulfur-rich chelating structure—also introduces significant laboratory hazards. Safe handling requires moving beyond basic compliance and understanding the mechanistic toxicology driving the compound's behavior.
Mechanistic Toxicology & Causality of Hazards
To establish a fundamentally safe handling environment, researchers must understand why 4-Methylpiperazine-1-carbodithioate poses specific risks:
-
Acid-Catalyzed Decomposition (The CS₂ Threat): Dithiocarbamates are inherently unstable in acidic environments. When exposed to strong acids, the molecule undergoes rapid decomposition, releasing carbon disulfide (CS₂) —a highly neurotoxic, volatile, and extremely flammable gas—alongside toxic amine vapors[3].
-
Cross-Sensitization: Dithiocarbamates act as potent dermal sensitizers. Repeated exposure can trigger severe allergic contact dermatitis.
-
Aquatic Toxicity: Because dithiocarbamates are designed to chelate metal ions (such as zinc and copper), their release into waterways strips essential trace metals from aquatic ecosystems, causing severe toxicity to aquatic life[3].
Defensive Posture: Mandatory Personal Protective Equipment (PPE)
Standard laboratory PPE is insufficient without specific material considerations. The following table summarizes the required protective gear and the mechanistic justification for each choice, based on standardized safety data[3][4].
| PPE Category | Specification & Material | Mechanistic Justification (Causality) |
| Hand Protection | Nitrile Rubber Gloves (Impermeable).CRITICAL: Do not use natural latex. | Natural latex manufacturing utilizes dithiocarbamates as vulcanization accelerators. Wearing latex risks severe cross-sensitization and allergic reactions[3]. |
| Eye & Face | OSHA/EN166 compliant safety goggles. Add a face shield for solvation steps. | Prevents mucosal absorption of airborne crystalline dust and protects against splash hazards during reagent transfer[3]. |
| Body Protection | Flame-resistant laboratory coat, full-length trousers, closed-toe shoes. | Mitigates dermal exposure and prevents static charge buildup on clothing, which could act as an ignition source for trace CS₂[3]. |
| Respiratory | NIOSH/MSHA or EN 149 approved particulate respirator (N95/P100). | Prevents inhalation of fine particulate dust, which acts as a severe respiratory tract irritant and systemic toxin[3]. |
Self-Validating Operational Workflow: Solvation & Handling
When preparing solutions of 4-Methylpiperazine-1-carbodithioate for biological assays or synthesis, use the following self-validating protocol. Every step contains a built-in verification mechanism to ensure the system remains within safe operational parameters.
Step 1: Environmental Verification
-
Action: Transfer all sealed containers to a certified chemical fume hood.
-
Validation: Verify the hood's face velocity is ≥100 feet per minute (FPM) using the digital monitor. Secondary check: Tape a Kimwipe to the sash; it must pull inward steadily.
Step 2: Static Dissipation
-
Action: Ground all weighing spatulas and analytical balances.
-
Causality: Dithiocarbamate powders can accumulate electrostatic charge during friction (scooping). A static spark in the presence of degraded CS₂ vapor can cause a flash fire[3].
Step 3: Solvent pH Validation (Critical Checkpoint)
-
Action: Before introducing the compound to any solvent (aqueous or organic), test the solvent's pH.
-
Validation: Use wide-range pH indicator paper. The pH must be ≥ 7.0 (neutral to basic). If the solvent is acidic, abort the procedure. Acidic media will immediately trigger the release of toxic CS₂ gas[3].
Step 4: Controlled Solvation
-
Action: Slowly add the pre-weighed 4-Methylpiperazine-1-carbodithioate to the solvent while stirring gently.
-
Validation: Monitor the solution for off-gassing (bubbling). If bubbling occurs, decomposition is happening; lower the sash immediately and step back.
Step 5: Equipment Decontamination
-
Action: Wipe down the balance and surrounding hood area with a 5% sodium hypochlorite (bleach) solution, followed by a distilled water rinse.
-
Causality: Hypochlorite safely oxidizes residual dithiocarbamate into inert sulfonates, preventing cross-contamination.
Logical Workflow Visualization
Logical workflow for the safe handling, pH validation, and disposal of dithiocarbamate compounds.
Emergency Spill Management & Lifecycle Disposal
Improper disposal of dithiocarbamates is a primary driver of laboratory-acquired environmental contamination.
Spill Response Protocol:
-
Evacuate & Ventilate: Immediately clear personnel from the spill radius and maximize room ventilation[3].
-
Containment: Don full PPE (including respirator). Do not use water initially, as it may spread the compound.
-
Dry Recovery: Vacuum or sweep up the solid material using non-sparking tools to avoid generating airborne dust[3]. Place into a sealed, clearly labeled hazardous waste container.
-
Chemical Scrub: Wash the affected surface with a mild soap and water solution, collecting all runoff as hazardous aqueous waste.
Lifecycle Disposal Plan:
-
Waste Characterization: Label all waste strictly as "Hazardous Chemical Waste: Dithiocarbamate / Toxic to Aquatic Life"[3]. Never pour solutions down the sink.
-
Destruction Method: Waste must be handed over to a licensed chemical disposal facility. The required destruction method is high-temperature incineration in a facility equipped with advanced emission controls.
-
Causality: Because the molecule contains high ratios of nitrogen and sulfur, standard incineration will release toxic nitrogen oxides (NOx) and sulfur oxides (SOx). Emission scrubbers are mandatory to prevent acid rain generation[3].
References
-
MDPI. "Insights into the Antimicrobial Potential of Dithiocarbamate Anions and Metal-Based Species." International Journal of Molecular Sciences, 2021.[Link]
-
ResearchGate. "Dithiocarbamates: Efficient metallo-β-lactamase inhibitors with good antibacterial activity when combined with meropenem." European Journal of Medicinal Chemistry, 2025.[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
